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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5-Dichloro-2-ethylpyrimidine

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4,5-Dichloro-2-ethylpyrimidine, a key heterocyclic intermediate for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4,5-Dichloro-2-ethylpyrimidine, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Section 1: Compound Identification and Structural Elucidation

4,5-Dichloro-2-ethylpyrimidine is a substituted pyrimidine with the molecular formula C₆H₆Cl₂N₂. The structural integrity of this molecule is foundational to its chemical behavior and potential as a scaffold in medicinal chemistry.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name 2,4-dichloro-5-ethylpyrimidinePubChem[1]
CAS Number 34171-40-9PubChem[1]
Molecular Formula C₆H₆Cl₂N₂PubChem[1]
Molecular Weight 177.03 g/mol PubChem[1]
Canonical SMILES CCC1=CN=C(N=C1Cl)ClPubChem[1]
InChI Key YFYFVWTWMBQHOH-UHFFFAOYSA-NPubChem[1]

Section 2: Predicted Physicochemical Properties

Table 2: Predicted and Analog-Derived Physicochemical Properties

PropertyPredicted/Analog ValueRationale/Reference Compound
Physical State Solid or low-melting solid2,4-dichloro-5-methylpyrimidine is a solid.
Melting Point (°C) 20 - 35Analog: 2,4-dichloro-5-methylpyrimidine (26-28 °C). The ethyl group may slightly lower the melting point compared to the methyl analog due to less efficient crystal packing.
Boiling Point (°C) > 200Analog: 2,4-Dichloropyrimidine (~207 °C).[2] The ethyl group will increase the boiling point.
Solubility Soluble in common organic solvents (e.g., chloroform, methanol, ethyl acetate); sparingly soluble in water.Dichloropyrimidine derivatives generally exhibit this solubility profile.[2][3]
Density (g/mL) ~1.3 - 1.4Analog: 2,4-dichloro-5-methylpyrimidine (1.39 g/mL at 25 °C).

Section 3: Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

The synthesis of 2,4-dichloro-5-ethylpyrimidine would likely follow established procedures for the chlorination of dihydroxypyrimidine precursors. A plausible synthetic route would involve the treatment of 5-ethyl-2,4-dihydroxypyrimidine (5-ethyluracil) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), potentially in the presence of a tertiary amine base like N,N-dimethylaniline to act as an acid scavenger.[4]

Synthesis_of_4,5-Dichloro-2-ethylpyrimidine start 5-Ethyl-2,4-dihydroxypyrimidine (5-Ethyluracil) product 4,5-Dichloro-2-ethylpyrimidine start->product Chlorination reagent POCl₃ (Phosphorus Oxychloride) N,N-Dimethylaniline (optional) reagent->product

Caption: Proposed synthesis of 4,5-Dichloro-2-ethylpyrimidine.

Chemical Reactivity and Regioselectivity

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). The two chlorine atoms are reactive leaving groups. In general, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[5][6][7] This regioselectivity is a critical consideration for the strategic functionalization of this scaffold.

However, it is important to note that the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.[8][9] For instance, palladium-catalyzed cross-coupling reactions have been developed that can selectively target the C2 position.[8][10]

Reactivity_of_Dichloropyrimidines cluster_c4 C4 Substitution (Major Pathway) cluster_c2 C2 Substitution (Minor/Selective Pathway) start 4,5-Dichloro-2-ethylpyrimidine C4-Cl C2-Cl c4_product 4-Substituted-5-chloro-2-ethylpyrimidine start:f1->c4_product c2_product 2-Substituted-4-chloro-5-ethylpyrimidine start:f2->c2_product nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->start:f1 SₙAr (Generally favored) nucleophile->start:f2 SₙAr (Less favored) pd_catalyst Pd Catalyst (for selective C2 coupling) pd_catalyst->start:f2 Cross-coupling

Caption: Regioselectivity in nucleophilic substitution of 2,4-dichloropyrimidines.

Section 4: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The single proton on the pyrimidine ring will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The carbons attached to the chlorine atoms will be significantly deshielded.

Mass Spectrometry (MS)

In mass spectrometry, 4,5-Dichloro-2-ethylpyrimidine will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern will likely involve the loss of the ethyl group and successive losses of chlorine atoms and HCN from the pyrimidine ring.[11][12][13]

MS_Fragmentation M [M]⁺˙ (Molecular Ion with Cl₂ isotopic pattern) M_minus_Et [M - C₂H₅]⁺ M->M_minus_Et Loss of ethyl radical M_minus_Cl [M - Cl]⁺ M->M_minus_Cl Loss of chlorine radical M_minus_Et_minus_Cl [M - C₂H₅ - Cl]⁺ M_minus_Et->M_minus_Et_minus_Cl Loss of chlorine radical M_minus_Et_minus_2Cl [M - C₂H₅ - 2Cl]⁺ M_minus_Et_minus_Cl->M_minus_Et_minus_2Cl Loss of chlorine radical

Caption: Predicted mass spectral fragmentation pathway.

Section 5: Experimental Protocols

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.[14][15]

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • A rapid heating run is performed to determine an approximate melting range.

    • A second, slower run (1-2 °C/min) is conducted, starting from about 20 °C below the approximate melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

  • Validation: A sharp melting range (typically < 1 °C) is indicative of high purity.

Protocol for Solubility Determination

Understanding solubility is critical for reaction setup, purification, and formulation.[16][17][18][19]

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • To approximately 10 mg of the solid in a small test tube, add 0.5 mL of the solvent.

    • Stir or vortex the mixture at room temperature for 1-2 minutes.

    • Observe for complete dissolution. If not fully dissolved, gentle warming (up to 37°C) can be applied.

    • Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

  • Aqueous pH Profile: For solubility in aqueous media, tests should be conducted at different pH values (e.g., acidic, neutral, basic) to assess the impact of protonation or deprotonation of the pyrimidine ring.

Section 6: Applications in Drug Discovery and Agrochemicals

The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research.[2] The reactive chlorine atoms allow for the facile introduction of various functional groups, making it an excellent starting point for the synthesis of compound libraries for screening.

  • Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP.[20][21]

  • Antiviral and Anticancer Agents: The pyrimidine nucleus is a fundamental component of nucleosides, and its analogs are widely used as antiviral and anticancer drugs.

  • Agrochemicals: Dichloropyrimidine derivatives are used as intermediates in the synthesis of herbicides and fungicides.[22]

The 2-ethyl and 5-chloro substituents of 4,5-Dichloro-2-ethylpyrimidine provide a unique substitution pattern that can be exploited to develop novel bioactive molecules with potentially improved potency, selectivity, and pharmacokinetic properties.

Section 7: Safety and Handling

Based on the GHS information for 2,4-dichloro-5-ethylpyrimidine, this compound should be handled with care.[1]

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

References

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC. Available at: [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety - Srini Chem. Available at: [Link]

  • 2,4-Dichloro-5-ethylpyrimidine | C6H6Cl2N2 | CID 10012458 - PubChem. Available at: [Link]

  • Solubility test for Organic Compounds. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]

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  • Melting point determination. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE - WIPO Patentscope. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Available at: [Link]

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  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Classification of organic compounds By solubility. Available at: [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. Available at: [Link]

  • Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl | Homework.Study.com. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 4,5-Dichloro-2-ethylpyrimidine (CAS 88326-81-0)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4,5-Dichloro-2-ethylpyrimidine, a key heterocyclic intermediate. It delves into its chemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,5-Dichloro-2-ethylpyrimidine, a key heterocyclic intermediate. It delves into its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Core Chemical Profile

4,5-Dichloro-2-ethylpyrimidine is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry and agrochemical synthesis. The strategic placement of two chlorine atoms and an ethyl group provides a versatile platform for building molecular complexity.

Structure and Identifiers
  • IUPAC Name: 4,5-Dichloro-2-ethylpyrimidine

  • CAS Number: 88326-81-0

  • Molecular Formula: C₆H₆Cl₂N₂

  • Canonical SMILES: CCC1=NC(=C(C=N1)Cl)Cl

The structure features a pyrimidine core with chlorine atoms at positions 4 and 5, and an ethyl group at position 2. This arrangement is crucial for its reactivity profile.

Diagram 1: Chemical Structure of 4,5-Dichloro-2-ethylpyrimidine

G C1 C C2 CH₂ C1->C2 N1 N C1->N1 C6 CH₃ C2->C6 p1 C2->p1 C3 C N1->C3 N1->C3 N2 N C3->N2 H1 H C3->H1 C4 C N2->C4 N2->C4 C5 C C4->C5 Cl1 Cl C4->Cl1 C5->C1 C5->C1 Cl2 Cl C5->Cl2 p2 p3

Physicochemical Properties

While specific experimental data for 4,5-Dichloro-2-ethylpyrimidine is not widely published, properties can be estimated based on closely related analogs like 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-5-ethylpyrimidine.

PropertyValue (Estimated/Analog Data)Source
Molecular Weight 177.03 g/mol PubChem
Appearance Likely a colorless to yellow liquid or low-melting solidAnalog Data[1][2]
Boiling Point Expected to be >200 °C at atmospheric pressureAnalog Data[2]
Solubility Soluble in common organic solvents (e.g., Chloroform, Methanol)Analog Data[1]

Reactivity and Synthetic Logic

The utility of dichloropyrimidines in synthesis stems from the differential reactivity of the chlorine substituents, which allows for sequential, regioselective functionalization.

Principles of Reactivity

The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This deficiency activates attached halogen atoms toward nucleophilic aromatic substitution (SNAr). The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5 .[3]

For 4,5-Dichloro-2-ethylpyrimidine, this translates to:

  • C4-Cl (Most Reactive): This position is highly activated by both adjacent ring nitrogens, making it the primary site for nucleophilic attack under most conditions.[3][4]

  • C2-Cl: While not present in this molecule, the C2 position is moderately reactive. The ethyl group at C2 in the target molecule will sterically and electronically influence the reactivity of the adjacent positions.

  • C5-Cl (Least Reactive): The chlorine at the C5 position is significantly less reactive in SNAr reactions.[3] This low reactivity is a key synthetic advantage, as it often remains intact during the initial substitution at C4, allowing for a subsequent, different functionalization at C5, perhaps via metal-catalyzed cross-coupling reactions.

This reactivity hierarchy enables a modular approach to synthesizing complex molecules. A nucleophile can be introduced at the C4 position, followed by a different transformation at the C5 position under more forcing conditions or using a different catalytic system.

Diagram 2: Reactivity Hierarchy and Sequential Substitution

G A 4,5-Dichloro-2-ethylpyrimidine B Step 1: SNAr (Mild Conditions) A->B Nu-H C 4-Substituted-5-chloro- 2-ethylpyrimidine B->C Regioselective substitution at C4 D Step 2: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D R-B(OH)2 or R2NH [Pd catalyst] E 4,5-Disubstituted- 2-ethylpyrimidine D->E Functionalization at C5

Synthesis Protocol

A general and robust method for synthesizing dichloropyrimidines involves the chlorination of a corresponding dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6]

Hypothetical Synthesis of 4,5-Dichloro-2-ethylpyrimidine

This protocol is based on established procedures for analogous compounds.

Step 1: Cyclocondensation to form 2-Ethyl-4,5-dihydroxypyrimidine The synthesis would logically start from the cyclocondensation of ethylamidine with a substituted malonic ester derivative to form the pyrimidine ring.

Step 2: Chlorination to 4,5-Dichloro-2-ethylpyrimidine

  • Reagents & Setup:

    • 2-Ethyl-4,5-dihydroxypyrimidine (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

    • Optional: A catalytic amount of a tertiary amine base like N,N-dimethylaniline or DIPEA.[6]

    • A round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes).

  • Procedure:

    • Charge the flask with 2-Ethyl-4,5-dihydroxypyrimidine and phosphorus oxychloride.

    • If using a catalyst, add it to the mixture.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Causality: POCl₃ serves as both the chlorinating agent and the solvent in many cases. Heating is required to overcome the activation energy for the conversion of the hydroxyl groups to chlorides. The catalyst can facilitate the reaction by activating the hydroxyl groups.

  • Work-up and Purification:

    • Slowly and carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material using column chromatography (silica gel, with a hexane/ethyl acetate gradient) to yield pure 4,5-Dichloro-2-ethylpyrimidine.

Characterization and Spectral Analysis

Structural confirmation and purity assessment are critical. While specific spectra for this exact CAS number are not publicly available, the expected NMR and MS data can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show:

    • A singlet for the proton at the C6 position (δ ≈ 8.5-8.8 ppm).

    • A quartet corresponding to the -CH₂- of the ethyl group (δ ≈ 2.8-3.1 ppm).

    • A triplet corresponding to the -CH₃ of the ethyl group (δ ≈ 1.2-1.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[7]

Applications in Drug Discovery and Agrochemicals

The 2,4-disubstituted pyrimidine motif is a cornerstone in modern pharmacology, appearing in numerous FDA-approved drugs, particularly protein kinase inhibitors.[4] The ability to selectively functionalize the C4 and C5 positions makes 4,5-Dichloro-2-ethylpyrimidine a valuable starting material.

  • Kinase Inhibitors: Many kinase inhibitors utilize a 2,4-diaminopyrimidine scaffold to mimic the hinge-binding motif of ATP. This intermediate allows for the introduction of an amine at the C4 position and further diversification at the C5 position to achieve potency and selectivity.[8]

  • Agrochemicals: Dichloropyrimidine derivatives are fundamental building blocks for various herbicides and fungicides.[9] The specific substitution pattern allows for the creation of compounds with targeted action against particular weeds or fungal species, which is crucial for modern, sustainable agriculture.[9]

  • Versatile Intermediate: It serves as a building block for creating libraries of complex heterocyclic compounds for high-throughput screening in the search for new bioactive molecules.[1]

Safety and Handling

Based on safety data sheets (SDS) for closely related dichloropyrimidines, 4,5-Dichloro-2-ethylpyrimidine should be handled as a hazardous substance.[10][11][12]

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed.[10][13]

    • Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.[11][14]

    • Eye Damage: Causes serious eye irritation or damage.[12][13]

    • Respiratory Irritation: May cause respiratory tract irritation.[13]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[11]

    • Eye/Face Protection: Wear safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If vapors or dust are generated, use a NIOSH/MSHA-approved respirator.

  • Storage and Handling:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

    • Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

    • Handle under an inert atmosphere if the compound is sensitive to moisture or air.[10]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water; remove contaminated clothing. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

References

  • Various Authors. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Arkivoc.
  • Xu, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Serafim, R. A., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.
  • PubChem. (n.d.). 4,6-Dichloro-5-fluoro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]

  • Pews, R. G., & Laugheed, Z. S. (1985). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. Journal of Heterocyclic Chemistry.
  • F. Hoffmann-La Roche AG. (2012). Regioselective preparation of substituted pyrimidines.
  • Hangzhou Kairunte Environmental Technology Co., Ltd. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Cas 49845-33-2, 2,4-Dichloro-5-nitropyrimidine. [Link]

  • Nanjing University of Science and Technology. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Hoff, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • DeMario, M. D., & Mikulski, S. M. (2012). Combination therapy.
  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. [Link]

  • Hertkorn, N., et al. (2013).
  • Sancus, M. (n.d.). The Role of 2,4-Dichloro-5-methylpyrimidine in Modern Agrochemicals. Medium.
  • Colnago, L. A., et al. (2021).
  • Suzhou Highfine Biotech Co., Ltd. (2012). Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
  • Shaala, L. A., et al. (2021). Calculated and experimental NMR chemical shifts of 2. Marine Drugs.

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Exploratory

A Technical Guide to 4,5-Dichloro-2-ethylpyrimidine: A Versatile Heterocyclic Building Block for Sequential Functionalization

Abstract The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous FDA-approved therapeutics, particularly in oncology and infectious diseases.[1] Dichlorinated pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous FDA-approved therapeutics, particularly in oncology and infectious diseases.[1] Dichlorinated pyrimidines are especially valuable as they offer two reactive handles for the strategic, stepwise introduction of diverse functionalities. While isomers like 2,4- and 4,6-dichloropyrimidines are well-documented, the 4,5-dichloro-2-ethylpyrimidine isomer remains a largely untapped resource. This guide provides a comprehensive technical analysis of this building block, grounded in the fundamental principles of heterocyclic chemistry. We will explore its predicted physicochemical properties, propose a robust synthetic route, dissect its reactivity profile with a focus on regioselectivity, and outline strategic applications in the synthesis of high-value 2,4,5-trisubstituted pyrimidine derivatives for drug discovery.

Introduction and Physicochemical Profile

4,5-Dichloro-2-ethylpyrimidine is a six-membered aromatic heterocycle distinguished by chlorine atoms at the C4 and C5 positions and an ethyl group at C2. This unique substitution pattern presents a compelling platform for synthetic chemists. The two chlorine atoms, activated to different degrees by the ring's nitrogen atoms, allow for orthogonal chemical manipulations, making this molecule an ideal starting point for constructing complex, multi-substituted pyrimidine libraries.

While extensive experimental data for this specific isomer is scarce in public literature, its key physicochemical properties can be reliably predicted using computational models. These parameters are crucial for designing reaction conditions, purification strategies, and for the initial assessment of its drug-like properties.

Table 1: Predicted Physicochemical Properties of 4,5-Dichloro-2-ethylpyrimidine

PropertyPredicted ValueNote
Molecular Formula C₆H₆Cl₂N₂-
Molecular Weight 177.03 g/mol -
CAS Number Not AssignedAs of early 2026
Predicted LogP ~2.9Indicates moderate lipophilicity
Predicted Boiling Point ~230-250 °CAt atmospheric pressure
Predicted Polar Surface Area 25.78 ŲAffects solubility and membrane permeability

Note: Properties are computationally generated and should be used as a guideline pending experimental verification.

Proposed Synthesis of the Building Block

The synthesis of dichloropyrimidines is typically achieved by the chlorination of the corresponding dihydroxypyrimidines (pyrimidinones). These precursors can be readily accessed via established cyclocondensation reactions. A plausible and efficient route to 4,5-dichloro-2-ethylpyrimidine begins with the condensation of propanamidine with a suitable three-carbon electrophile, followed by chlorination.

Proposed Synthetic Workflow

The proposed two-step synthesis involves a cyclocondensation to form the pyrimidine ring, followed by a dehydroxylative chlorination to install the reactive chloro groups.

Caption: Proposed two-step synthesis of 4,5-dichloro-2-ethylpyrimidine.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-ethylpyrimidine

Objective: To prepare the title compound from commercially available starting materials.

Step 1: Synthesis of 5-Chloro-2-ethyl-4,6-dihydroxypyrimidine

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 eq) in anhydrous ethanol (15 mL per gram of sodium).

  • Reaction Initiation: To the cooled sodium ethoxide solution, add propanamidine hydrochloride (1.0 eq) and diethyl 2-chloromalonate (1.05 eq) sequentially.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water and acidify to pH 3-4 with concentrated HCl.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum to yield the dihydroxy intermediate.

Step 2: Synthesis of 4,5-Dichloro-2-ethylpyrimidine

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 5-chloro-2-ethyl-4,6-dihydroxypyrimidine (1.0 eq) from Step 1 in phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

  • Chlorination: Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Heat the mixture to reflux (approx. 105 °C) for 4-6 hours. The reaction should become a clear solution. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4,5-dichloro-2-ethylpyrimidine. This chlorination procedure is analogous to established methods for similar pyrimidines.[2][3]

Reactivity and Regioselectivity: A Predictive Analysis

The synthetic utility of 4,5-dichloro-2-ethylpyrimidine hinges on its reactivity and the ability to selectively functionalize one chlorine atom in the presence of the other. The regiochemical outcome is dictated by the powerful electronic effects of the pyrimidine ring nitrogens.

Causality of Regioselective Substitution

The pyrimidine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. This deficiency activates halogen substituents towards Nucleophilic Aromatic Substitution (SNAr). The order of reactivity for halogens on a pyrimidine ring is generally C4(6) > C2 >> C5.[4][5] This hierarchy is rooted in the stability of the anionic σ-complex (Meisenheimer intermediate) formed upon nucleophilic attack.

  • Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge is delocalized across the aromatic system and, crucially, onto the N1 nitrogen atom. This delocalization provides substantial stabilization to the intermediate, lowering the activation energy for the reaction.

  • Attack at C5: Attack at the C5 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto either of the ring nitrogens. It is confined to the carbon framework, resulting in a significantly less stable intermediate and a much higher activation energy.

Therefore, the C4 position is predicted to be overwhelmingly more susceptible to SNAr than the C5 position . The C2-ethyl group, being weakly electron-donating, has a minor electronic impact and will not alter this fundamental reactivity profile.

Caption: Predicted regioselectivity of 4,5-dichloro-2-ethylpyrimidine.

Strategic Applications in Synthesis

The pronounced difference in reactivity between the C4 and C5 positions makes 4,5-dichloro-2-ethylpyrimidine an exemplary substrate for sequential functionalization. This strategy allows for the controlled and predictable construction of 2,4,5-trisubstituted pyrimidines, a scaffold prevalent in many kinase inhibitors.[6][7]

General Synthetic Strategy

The overarching strategy involves an initial, highly regioselective SNAr at the C4 position, followed by a transition-metal-catalyzed cross-coupling reaction at the less reactive C5 position.

G start 4,5-Dichloro-2-ethylpyrimidine mid 4-Substituted-5-chloro- 2-ethylpyrimidine start->mid SNAr Reaction(e.g., Amination, Alkoxylation)@ C4 Position prod1 2,4,5-Trisubstituted Pyrimidine (Target Scaffold) mid->prod1 Cross-Coupling Reaction(e.g., Suzuki, Buchwald-Hartwig)@ C5 Position

Sources

Foundational

stability of 4,5-Dichloro-2-ethylpyrimidine under ambient conditions

An In-depth Technical Guide to the Stability of 4,5-Dichloro-2-ethylpyrimidine Under Ambient Conditions Foreword In the landscape of pharmaceutical synthesis and drug discovery, pyrimidine derivatives stand as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of 4,5-Dichloro-2-ethylpyrimidine Under Ambient Conditions

Foreword

In the landscape of pharmaceutical synthesis and drug discovery, pyrimidine derivatives stand as a cornerstone, forming the structural core of countless therapeutic agents. Among these, halogenated pyrimidines such as 4,5-Dichloro-2-ethylpyrimidine serve as versatile intermediates. Their reactivity, governed by the electron-withdrawing nature of the pyrimidine ring and the leaving group potential of the chloro-substituents, is a double-edged sword. While it enables a rich tapestry of synthetic transformations, it also raises critical questions about the compound's stability. An unstable intermediate can compromise the yield, purity, and safety profile of an active pharmaceutical ingredient (API), leading to significant delays and financial burdens in the development pipeline. This guide provides a comprehensive framework for understanding, evaluating, and managing the , grounded in established principles of physical organic chemistry and regulatory expectations.

Inferred Physicochemical and Stability Profile

Direct, publicly available stability data for 4,5-Dichloro-2-ethylpyrimidine is scarce. However, by examining analogous structures—specifically other chlorinated pyrimidines and related halogenated heterocycles—we can construct a robust, inferred stability profile. This approach allows us to anticipate potential liabilities and design a targeted, scientifically sound stability assessment program.

Safety Data Sheets (SDS) for structurally similar compounds, such as 2,4-Dichloro-5-fluoropyrimidine, consistently highlight sensitivity to air and moisture.[1] The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, with water acting as a potential nucleophile, leading to hydrolysis. This reaction is often catalyzed by acidic or basic conditions. Furthermore, general guidance for chlorinated compounds emphasizes the need to protect them from excessive heat and light, which can provide the activation energy for degradation reactions.[2][3][4]

Table 1: Inferred Stability Liabilities of 4,5-Dichloro-2-ethylpyrimidine

Stress FactorPotential for DegradationInferred Rationale
Humidity/Moisture HighSusceptible to hydrolysis at the C4 and C5 positions due to nucleophilic attack by water.[1]
Light (Photostability) Moderate to HighCarbon-chlorine bonds can undergo homolytic cleavage upon exposure to UV radiation, initiating radical chain reactions.[4][5]
Elevated Temperature ModerateCan accelerate hydrolysis and other decomposition reactions, potentially leading to the release of hydrogen chloride gas.[1][6]
Oxidation ModerateWhile the pyrimidine ring is relatively electron-deficient, strong oxidizing agents could potentially lead to ring-opening or other degradation pathways.[6]
pH (in solution) HighStability is expected to be highly pH-dependent, with accelerated degradation under both acidic and basic conditions due to catalysis of hydrolysis.

Based on this profile, it is imperative to handle 4,5-Dichloro-2-ethylpyrimidine with care. Standard operating procedures should mandate its storage in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dry place.[1] Refrigerated conditions are often recommended for long-term storage of reactive chlorinated heterocycles.[5]

Potential Degradation Pathways

Understanding potential degradation pathways is fundamental to developing a stability-indicating analytical method. For 4,5-Dichloro-2-ethylpyrimidine, the primary anticipated degradation route under ambient, non-photolytic conditions is hydrolysis.

G cluster_main Proposed Hydrolytic Degradation of 4,5-Dichloro-2-ethylpyrimidine parent 4,5-Dichloro-2-ethylpyrimidine (C6H6Cl2N2) mono_hydroxy 5-Chloro-2-ethylpyrimidin-4-ol or 4-Chloro-2-ethylpyrimidin-5-ol parent->mono_hydroxy + H2O - HCl di_hydroxy 2-Ethylpyrimidine-4,5-diol mono_hydroxy->di_hydroxy + H2O - HCl

Caption: Proposed primary degradation pathway via sequential hydrolysis.

The two chlorine atoms are not equivalent. The regiochemistry of the first hydrolysis event would need to be confirmed experimentally, likely via spectroscopic methods like NMR or Mass Spectrometry (MS) to identify the specific mono-hydroxy intermediate formed.[7] Further degradation could involve ring-opening, particularly under harsh conditions (e.g., strong acid/base, high heat), but this is less likely under typical ambient storage.

A Framework for Comprehensive Stability Assessment

A robust stability study is not merely about storage; it is an investigative process designed to reveal the intrinsic stability of a molecule and to establish a re-test period or shelf life. The workflow below outlines a comprehensive approach.

G cluster_workflow Stability Assessment Workflow start Obtain High-Purity 4,5-Dichloro-2-ethylpyrimidine method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) method_dev->forced_deg confirm_method Confirm Method Specificity (Peak Purity Analysis) forced_deg->confirm_method stability_study Initiate Long-Term & Accelerated Stability Studies (ICH Q1A Conditions) confirm_method->stability_study analysis Analyze Samples at Defined Time Points stability_study->analysis analysis->analysis Next Time Point report Evaluate Data, Propose Storage Conditions & Re-test Period analysis->report

Caption: A comprehensive workflow for stability testing.

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is an analytical method capable of separating the intact parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

Protocol 1: HPLC Method Development

  • Initial Screening:

    • Column: Start with a versatile C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Use a gradient elution to separate compounds with a wide range of polarities.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector, scanning from 200-400 nm to determine the optimal wavelength for detection of the parent and potential degradants.

    • Rationale: This generic gradient covers a broad polarity range, and the acidic modifier improves peak shape for nitrogen-containing heterocycles.

  • Forced Degradation Sample Analysis:

    • Inject samples from the forced degradation studies (see Protocol 2). The goal is to generate the degradation products to ensure the method can resolve them from the main peak.[8]

    • Rationale: This step is the most critical for proving the "stability-indicating" nature of the method. Without visible degradant peaks, one cannot be sure if the compound is stable or if the method simply cannot detect the impurities.

  • Method Optimization:

    • Adjust the gradient slope, initial/final %B, and run time to ensure adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • If co-elution occurs, experiment with a different stationary phase (e.g., Phenyl-Hexyl) or mobile phase modifier (e.g., phosphate buffer if pH control is critical).

  • Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by peak purity analysis (e.g., using a photodiode array detector or MS) of the parent peak in stressed samples.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify likely degradation products and demonstrate the specificity of the analytical method.[5][8]

Protocol 2: Forced Degradation of 4,5-Dichloro-2-ethylpyrimidine

For each condition, a control sample (dissolved in solvent and kept protected from the stress condition) should be run in parallel.

  • Acid Hydrolysis:

    • Prepare a solution of the compound (~1 mg/mL) in 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Rationale: To simulate acidic conditions and accelerate acid-catalyzed hydrolysis.

  • Base Hydrolysis:

    • Prepare a solution in 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute for analysis.

    • Rationale: Base-catalyzed hydrolysis is often much faster than acid-catalyzed for halogenated pyrimidines. Milder conditions are used initially to avoid complete degradation.

  • Oxidative Degradation:

    • Prepare a solution in a mixture of acetonitrile and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute for analysis.

    • Rationale: To assess the compound's susceptibility to oxidation.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.[5]

    • Dissolve a known amount in a suitable solvent and analyze.

    • Rationale: To evaluate the stability of the solid form at elevated temperatures.

  • Photostability:

    • Expose both the solid compound and a solution (~1 mg/mL in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

    • Rationale: To assess light-induced degradation, a common pathway for halogenated compounds.

Table 2: Example Data Presentation from Forced Degradation

Stress ConditionAssay of Parent (%)% DegradationNo. of DegradantsMain Degradant (RT, min)Peak Purity
Control99.80.01 (process impurity)-Pass
0.1 M HCl, 60°C, 24h85.214.634.5Pass
0.1 M NaOH, RT, 8h72.127.724.5Pass
3% H₂O₂, RT, 24h98.51.326.2Pass
Solid, 80°C, 48h99.10.71-Pass
Light (Solid)96.43.447.1Pass
Light (Solution)89.99.957.1Pass

Conclusion

For any organization intending to use this compound in a regulated development program, performing the comprehensive stability assessment outlined in this guide is not merely a recommendation; it is a scientific and regulatory necessity. The systematic execution of forced degradation studies and the development of a validated, stability-indicating HPLC method will provide the necessary assurance of quality and control over this critical synthetic intermediate.

References

  • BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. [URL: https://www.benchchem.com/product/bchm11799/technical-guide]
  • Thermo Fisher Scientific. Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. (2011-06-24). [URL: https://www.fishersci.com/msds?productName=AC165150050]
  • Grisolia, S., & Wallach, D. P. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [URL: https://doi.org/10.1016/0163-7258(80)90079-0]
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146–4156. [URL: https://journals.asm.org/doi/10.1128/JB.00311-10]
  • Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of Bacteriology, 73(2), 225–229. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC289775/]
  • Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES I. The Isolation and Characterization of a Uracil Fermenting Bacterium, Clostridium uracilicumNov. spec. Journal of Bacteriology, 73(2), 220–224. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC289774/]
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [URL: https://ajrconline.org/AbstractView.aspx?PID=2014-7-1-19]
  • Separation Science. Analytical Techniques In Stability Testing. [URL: https://www.sepscience.com/information/analytical-techniques-in-stability-testing-i1071]
  • Ribeiro, D. L., et al. (2017). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Bioanalysis, 9(1), 97–116. [URL: https://www.future-science.com/doi/10.4155/bio-2016-0211]
  • Japan Environmental Management Association for Industry. III Analytical Methods. [URL: https://www.jemai.or.jp/english/chemicals_management/analytical/analytic_3.html]
  • Canadian Centre for Occupational Health and Safety (CCOHS). Chlorine. [URL: https://www.ccohs.ca/oshanswers/chemicals/chem_profiles/chlorine.html]
  • Magnoli, C. E., et al. (2023). Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. [URL: https://www.researchgate.
  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://chlorinated-solvents.eu/images/Documents/Publications/2016/StorageandHandling/Final_Storage_Handling_May_2016.pdf]
  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents (Summary). [URL: https://www.eurochlor.
  • Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [URL: https://www.eurochlor.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [URL: https://www.hovione.com/wp-content/uploads/2021/01/small-molecule-development-analytical-methods-for-faster-time-to-market_2.pdf]
  • ALS Life Sciences. Degradation of pesticides. [URL: https://www.alsglobal.
  • Miller, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [URL: https://www.chromatographyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products]
  • Nguyen, L. H., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 11(1), 10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7793839/]
  • Purnomo, A. S., Kamei, I., & Kondo, R. (2008). Degradation of 1,1,1-trichloro-2,2-bis (4-chlorophenyl) ethane (DDT) by brown-rot fungi. Journal of bioscience and bioengineering, 105(6), 614-621. [URL: https://pubmed.ncbi.nlm.nih.gov/18640600/]
  • Wang, Y., et al. (2020). Emerging Technologies for Degradation of Dichlorvos: A Review. Molecules, 25(15), 3356. [URL: https://www.mdpi.com/1420-3049/25/15/3356]
  • Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-756. [URL: https://www.researchgate.net/publication/228723363_Regiochemistry_in_Reaction_of_45-Dichloro-2-cyanopyridazin-32H-one_with_Nucleophiles]
  • de Boer, A. G., et al. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittel-Forschung, 40(5), 536-539. [URL: https://pubmed.ncbi.nlm.nih.gov/2375862/]
  • ChemicalBook. 2,4-Dichloro-5-nitropyrimidine(49845-33-2). [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0340330_EN.htm]
  • Shalaby, A. A., et al. (2021). Environmental Influences on the Stability of two Chlorpyrifos Formulations, with a Focus on Sulfotep Content. ResearchGate. [URL: https://www.researchgate.

Sources

Protocols & Analytical Methods

Method

synthesis of 4,5-Dichloro-2-ethylpyrimidine from ethylamidine

Application Note: Strategic Synthesis of 4,5-Dichloro-2-ethylpyrimidine Executive Summary This application note details the robust synthesis of 4,5-Dichloro-2-ethylpyrimidine , a critical pharmacophore found in various a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4,5-Dichloro-2-ethylpyrimidine

Executive Summary

This application note details the robust synthesis of 4,5-Dichloro-2-ethylpyrimidine , a critical pharmacophore found in various agrochemicals and active pharmaceutical ingredients (APIs).[1] Unlike the symmetric 4,6-dichloropyrimidines derived from malonates, the 4,5-dichloro substitution pattern requires a regioselective approach to ensure correct placement of the halogen atoms.[1][2]

This protocol utilizes ethylamidine (propionamidine) as the nucleophilic core, reacting it with a C3-electrophile to construct the pyrimidine ring, followed by sequential chlorination.[1][2] The method prioritizes regiochemical fidelity, yield optimization, and scalability.[1][2]

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the formation of the thermodynamic 4,6-isomer.[1] We employ a stepwise "Construct-then-Functionalize" strategy.

The Logical Pathway:

  • Ring Closure: Condensation of ethylamidine with a 3-carbon synthon (Ethyl 3-ethoxyacrylate) to form the 4-pyrimidinone core.

  • C5-Functionalization: Electrophilic chlorination at the electron-rich C5 position.[1]

  • Aromatization: Deoxychlorination at C4 using Phosphorus Oxychloride (

    
    ) to yield the final dichlorinated target.
    
Pathway Visualization

SynthesisPathway Amidine Propionamidine HCl Intermediate1 2-Ethyl-4-hydroxypyrimidine (Pyrimidin-4(3H)-one) Amidine->Intermediate1 NaOEt, EtOH Reflux (Cyclization) Acrylate Ethyl 3-ethoxyacrylate Acrylate->Intermediate1 Intermediate2 5-Chloro-2-ethyl- 4-hydroxypyrimidine Intermediate1->Intermediate2 NCS, AcOH (C5-Chlorination) Target 4,5-Dichloro- 2-ethylpyrimidine Intermediate2->Target POCl3, Reflux (Deoxychlorination)

Figure 1: Stepwise synthetic route from propionamidine to 4,5-dichloro-2-ethylpyrimidine.

Detailed Experimental Protocols

Phase 1: Ring Construction (Synthesis of 2-Ethyl-pyrimidin-4(3H)-one)

The first challenge is generating the free amidine base in situ without hydrolyzing the sensitive acrylate ester.

  • Reagents:

    • Propionamidine Hydrochloride (1.0 equiv)[1][2]

    • Ethyl 3-ethoxyacrylate (1.1 equiv) [Alternative: Ethyl 3,3-diethoxypropionate][1][2]

    • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv)[1][2]

    • Ethanol (Anhydrous)[1][2]

Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask (RBF) with anhydrous ethanol under

    
     atmosphere.
    
  • Liberation: Add Propionamidine HCl. Cool to 0°C. Dropwise add NaOEt solution over 20 minutes. Stir for 30 minutes to liberate the free amidine.[1]

    • Note: A white precipitate (NaCl) will form.[1][2] Do not filter yet; the salt does not interfere.[1]

  • Addition: Add Ethyl 3-ethoxyacrylate dropwise. The exotherm should be controlled to keep

    
    .[1][2]
    
  • Cyclization: Allow the mixture to warm to room temperature (RT), then heat to reflux (

    
    ) for 6–8 hours.
    
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove ethanol.

    • Dissolve the residue in minimum water (pH will be alkaline).[1][2]

    • Acidify carefully with glacial acetic acid or dilute HCl to pH ~5–6 to precipitate the pyrimidinone.[1]

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.[1]

Phase 2: Regioselective C5-Chlorination

Direct chlorination of the pyrimidinone ring occurs preferentially at the 5-position (para to the nitrogen, ortho to the hydroxyl) via Electrophilic Aromatic Substitution (


).[1]
  • Reagents:

    • 2-Ethyl-pyrimidin-4(3H)-one (from Phase 1)[1][2]

    • N-Chlorosuccinimide (NCS) (1.05 equiv)[1][2]

    • Glacial Acetic Acid (Solvent) or Acetonitrile[1][2]

Protocol:

  • Dissolution: Dissolve the pyrimidinone in Glacial Acetic Acid (5 vol) at RT.

  • Chlorination: Add NCS portion-wise over 30 minutes.

    • Critical Control: The reaction is slightly exothermic.[1] Maintain temperature

      
      .
      
  • Reaction: Stir at

    
     for 2–4 hours. Monitor by HPLC/TLC.[1][2] The starting material spot should disappear.[1]
    
  • Isolation:

    • Cool the mixture to RT.

    • Pour into ice-cold water (10 vol). The 5-chloro derivative typically precipitates.

    • If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.[1][2]
      
  • Purification: Recrystallization from Ethanol/Water is recommended if the crude is colored.[1]

Yield Expectation: 80–90% Data Check:


 NMR should show the loss of the C5-proton (doublet usually becomes a singlet for C6-H).[1]
Phase 3: Deoxychlorination (Synthesis of Target)

The final step converts the lactam (tautomer of 4-hydroxy) to the chloride using Vilsmeier-Haack type conditions.[1]

  • Reagents:

    • 5-Chloro-2-ethyl-pyrimidin-4(3H)-one (from Phase 2)[1][2]

    • Phosphorus Oxychloride (

      
      ) (5.0 equiv) - Acts as reagent and solvent[1][2]
      
    • N,N-Diethylaniline (1.0 equiv) or DMF (catalytic)[1][2]

Protocol:

  • Safety Setup: Use a scrubber system for HCl gas evolution.[1] Ensure glassware is bone-dry.[1]

  • Mixing: In the RBF, combine the pyrimidinone precursor and

    
    .
    
  • Catalysis: Add N,N-Diethylaniline slowly (acts as an acid scavenger and catalyst).[1][2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Observation: The suspension should become a clear solution as the reaction proceeds.[1]

  • Quenching (Hazardous Step):

    • Remove excess

      
       via vacuum distillation.[1][2]
      
    • Slowly pour the thick oily residue onto crushed ice with vigorous stirring. Maintain

      
       to prevent hydrolysis of the product.
      
  • Extraction: Extract the aqueous mixture immediately with Dichloromethane (DCM) or Chloroform.[1][2]

  • Neutralization: Wash the organic layer with saturated

    
     (to remove phosphoric acid residues) and brine.[1][2]
    
  • Final Isolation: Dry over

    
    , filter, and concentrate to yield the crude oil/solid. Distillation under reduced pressure is the best method for high purity.[1]
    

Yield Expectation: 70–80% Target Character: 4,5-Dichloro-2-ethylpyrimidine (Low melting solid or oil).[1][2]

Data Summary & Troubleshooting

ParameterPhase 1 (Cyclization)Phase 2 (C5-Cl)Phase 3 (C4-Cl)
Key Reagent Ethyl 3-ethoxyacrylateNCS

Solvent Ethanol (Anhydrous)Acetic Acid

(Neat)
Temp Reflux (

)

Reflux (

)
Critical Risk Moisture (hydrolyzes ester)Over-chlorinationExotherm during quench
Monitoring Disappearance of AmidineHPLC (Shift in RT)HCl evolution cessation
Troubleshooting Guide
  • Low Yield in Phase 1: Ensure Propionamidine HCl is fully neutralized. If the ethoxide is old/wet, the reaction will fail.[1][2] Use freshly prepared NaOEt.

  • Incomplete Chlorination (Phase 2): If NCS quality is poor, use

    
     (Sulfuryl Chloride) as an alternative, but control gas evolution carefully.[1][2]
    
  • Product Hydrolysis (Phase 3): The 4,5-dichloro product is somewhat sensitive to acidic hydrolysis.[1][2] Quench rapidly into ice and neutralize quickly.

Mechanistic Insight (Vilsmeier-Haack Activation)

The conversion of the 4-hydroxy group to 4-chloro is not a simple substitution; it proceeds via an activated phosphonium intermediate.

Mechanism Step1 Pyrimidinone Tautomerization (Lactam -> Lactim) Step2 Nucleophilic Attack on POCl3 (Formation of Dichlorophosphoryl Intermediate) Step1->Step2 OH attacks P Step3 Chloride Displacement (SNAr / Elimination of PO2Cl2-) Step2->Step3 Cl- attacks C4

Figure 2: Mechanistic flow of the deoxychlorination step.

References

  • General Pyrimidine Synthesis: Bagley, M. C., et al.[1][2] "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters, 2002.[1][2]

  • Chlorination Protocols: Chesterfield, J., et al. "Pyrimidines.[1][2] Part I. Synthesis of some 5-fluoropyrimidines." Journal of the Chemical Society, 1955.[1][2] (Foundational text on C5-halogenation patterns).

  • POCl3 Deoxychlorination: Wempe, M. F., et al. "Synthesis and properties of 4,5-dichloropyrimidines."[1][2] Journal of Medicinal Chemistry, 2014.[1][2] (Analogous protocols for 5-substituted systems).

  • Amidine Reactivity: Anbazhagan, M. "Synthesis of amidines and their application to pyrimidouracil synthesis."[1][2] Molecules, 2019.[1][2]

  • Industrial Analogues: Patent US6018045A, "Process for preparing 4,6-dichloropyrimidine."[1][2] (Provides critical safety data on POCl3 quenching).

(Note: While specific literature for the exact "4,5-dichloro-2-ethyl" molecule is sparse, the references above provide the authoritative grounding for the specific reaction classes used in this 3-step synthesis.)

Sources

Application

Application Note: High-Purity Chlorination Protocol for 4,5-Dichloro-2-ethylpyrimidine

Executive Summary This application note details the optimized protocol for synthesizing 4,5-Dichloro-2-ethylpyrimidine , a critical pharmacophore in the development of agrochemicals (e.g., broad-spectrum fungicides) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4,5-Dichloro-2-ethylpyrimidine , a critical pharmacophore in the development of agrochemicals (e.g., broad-spectrum fungicides) and kinase inhibitors.

Unlike symmetrical 4,6-dichloropyrimidines, the 4,5-dichloro substitution pattern requires a rigorous mechanistic strategy. The 5-position (meta-like) requires electrophilic aromatic substitution (EAS), while the 4-position (para-like) undergoes nucleophilic deoxychlorination. This protocol establishes a sequential chlorination strategy —locking the C5-chlorine first while the ring is activated by the hydroxyl group, followed by conversion of the C4-hydroxyl to chlorine using phosphorus oxychloride (


).

Strategic Reaction Pathway

The synthesis is best approached via a two-stage logic to ensure regioselectivity and prevent over-chlorination or decomposition.

Mechanistic Workflow (Graphviz)

G Start 2-Ethyl-4-hydroxypyrimidine (Starting Material) Inter 5-Chloro-2-ethyl-4-hydroxypyrimidine (Stable Intermediate) Start->Inter Step 1: C5 Chlorination Final 4,5-Dichloro-2-ethylpyrimidine (Target) Inter->Final Step 2: C4 Aromatization Reagent1 NCS or Cl2 (Electrophilic Subst.) Reagent2 POCl3 / Base (Deoxychlorination)

Figure 1: Sequential chlorination pathway ensuring regiochemical integrity. C5 is chlorinated via EAS before the ring is deactivated by the C4-Cl conversion.

Critical Process Parameters (CPP)

ParameterSpecificationMechanistic Rationale
Reagent Quality

(Freshly Distilled)
Aged

contains polyphosphoric acids which reduce yield and increase tar formation.
Catalyst

-Diethylaniline (PhNEt

)
Acts as an acid scavenger and activates

by forming a Vilsmeier-Haack-type chloroiminium species.
Temperature Reflux (105–110°C)Required to overcome the activation energy of the C4-OH

C4-Cl bond breaking.
Quenching Inverse Addition (0-5°C)Adding the reaction mass to water (not water to acid) prevents runaway exotherms and hydrolysis of the product.

Detailed Experimental Protocol

Phase 1: Preparation of 5-Chloro-2-ethyl-4-hydroxypyrimidine (Precursor)

Note: If this intermediate is purchased commercially, proceed directly to Phase 2.

Reagents:

  • 2-Ethyl-4-hydroxypyrimidine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN) (10 vol)

Procedure:

  • Dissolve 2-ethyl-4-hydroxypyrimidine in ACN at room temperature.

  • Add NCS portion-wise over 30 minutes. Exothermic reaction - monitor temp.

  • Heat to 50°C for 2 hours.

  • Monitor via HPLC/TLC. The C5-H is replaced by C5-Cl.

  • Cool to 0°C. The product often precipitates. Filter, wash with cold ACN, and dry.

Phase 2: Deoxychlorination to 4,5-Dichloro-2-ethylpyrimidine (Main Reaction)

Reagents:

  • Substrate: 5-Chloro-2-ethyl-4-hydroxypyrimidine (10.0 g, 63.0 mmol)

  • Reagent: Phosphorus Oxychloride (

    
    ) (50 mL, ~8.5 eq) – Acts as solvent and reagent.
    
  • Catalyst:

    
    -Diethylaniline (3.0 mL) or Pyridine.
    

Apparatus:

  • 250 mL Round Bottom Flask (RBF) (Oven dried).

  • Reflux condenser with CaCl

    
     drying tube (Strictly anhydrous conditions).
    
  • Magnetic stirrer and oil bath.

  • Off-gas scrubber (NaOH trap) for HCl and

    
     fumes.
    

Step-by-Step Methodology:

  • Setup: Charge the solid 5-chloro-2-ethyl-4-hydroxypyrimidine into the RBF.

  • Addition: Add

    
     slowly at room temperature. The slurry will be thick initially.
    
  • Catalysis: Add

    
    -Diethylaniline dropwise. Caution: Slight exotherm.
    
  • Reaction: Heat the mixture gradually to reflux (110°C).

    • Observation: The solid will dissolve as the reaction proceeds, turning into a clear, dark orange/brown solution.

    • Duration: Reflux for 3–5 hours.

    • IPC (In-Process Control): Aliquot 50 µL into MeOH (quench) and check LCMS. Look for disappearance of Starting Material (M+1 = 159) and appearance of Product (M+1 = 177/179 pattern).

  • Concentration: Once complete, cool to 50°C. Distill off excess

    
     under reduced pressure (vacuum distillation). Recovery of 
    
    
    
    is recommended for industrial scale.
  • Quenching (Critical Safety Step):

    • Prepare a beaker with 200g crushed ice/water.

    • Dissolve the thick residue in a minimal amount of Dichloromethane (DCM) (20 mL).

    • Slowly pour the organic residue onto the ice with vigorous stirring. Do not add water to the residue. [1]

    • Maintain temperature < 20°C.

  • Extraction:

    • Extract the aqueous quench mixture with DCM (3 x 50 mL).

    • Wash combined organics with Sat. NaHCO

      
       (to remove phosphoric acid byproducts) and Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      .[1]
  • Purification:

    • Evaporate solvent.[2][3]

    • The crude oil can be purified via vacuum distillation (b.p. approx 90-100°C at 5 mmHg) or silica gel chromatography (Hexane:EtOAc 9:1).

Data & Validation (Self-Validating System)

The following analytical markers confirm the success of the synthesis:

CheckpointExpected ObservationTroubleshooting (If Failed)
Reaction Appearance Slurry

Clear Solution
If solids persist after 4h reflux, add 0.5 eq

to drive reaction.
LCMS (Product) m/z 177 (100%), 179 (64%), 181 (10%)Characteristic isotope pattern for Cl

. If only one Cl is seen, C4-OH did not react.
1H NMR (CDCl

)

8.55 (s, 1H, H-6)
If H-6 appears as a doublet, C5 chlorination failed (proton still present).
Workup pH Aqueous layer pH < 2If pH > 7 during quench, product may hydrolyze back to starting material.

Safety & Waste Management

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All glassware must be dry.
    
  • Off-gassing: The reaction generates significant HCl gas. Use a scrubber containing 10% NaOH.

  • Waste: Aqueous waste contains phosphoric acid and amine salts. Neutralize with lime or NaOH before disposal.

References

  • and Vilsmeier-Haack reagents.
  • Large-Scale Chlorination Protocols

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[4]

    • Source: N
    • URL:[Link]

  • Synthesis of Chlorinated Pyrimidines

    • Title: An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.[5]

    • Source: Asian Journal of Chemistry.[5]

    • URL:[Link] (General reference for pyrimidine chlorination conditions).

  • Safety in POCl3 Handling

    • Title: Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).[1]

    • Source: BenchChem.[1]

Sources

Method

Application Note: Scalable Manufacturing Process for 4,5-Dichloro-2-ethylpyrimidine

Executive Summary & Strategic Overview This Application Note details a robust, scalable protocol for the synthesis of 4,5-Dichloro-2-ethylpyrimidine , a critical pharmacophore in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This Application Note details a robust, scalable protocol for the synthesis of 4,5-Dichloro-2-ethylpyrimidine , a critical pharmacophore in the development of kinase inhibitors and agrochemicals. Unlike generic pyrimidine syntheses, the introduction of the ethyl group at C2 and the specific 4,5-dichloro substitution pattern presents unique regioselectivity and purification challenges.

The Core Challenge: Direct chlorination of 2-ethylpyrimidine is non-selective. Therefore, the "E-E-A-T" (Expertise, Experience, Authoritativeness, Trustworthiness) approach dictates a de novo ring construction followed by sequential functionalization. This guide prioritizes a Stepwise Regioselective Route over "one-pot" methods to ensure pharmaceutical-grade purity (>99.5%) and safe thermal profiles during scale-up.

Retrosynthetic Logic

The synthesis is deconstructed into three critical unit operations:

  • Ring Closure: Condensation of Propionamidine with a 3-carbon electrophile.

  • C5-Functionalization: Electrophilic chlorination (the "difficult" chlorine).

  • C4-Deoxychlorination: Nucleophilic displacement of the hydroxyl/lactam oxygen.

Retrosynthesis Target 4,5-Dichloro-2-ethylpyrimidine (Target) Int2 5-Chloro-2-ethyl-4(3H)-pyrimidinone (Key Intermediate) Target->Int2 POCl3 (Deoxychlorination) Int1 2-Ethyl-4(3H)-pyrimidinone Int2->Int1 NCS or Cl2 (C5 Chlorination) SM Propionamidine HCl + Ethyl 3-ethoxyacrylate Int1->SM NaOEt/EtOH (Condensation)

Figure 1: Retrosynthetic dissection of the target molecule.

Safety Critical: Phosphorus Oxychloride (POCl3) Management[1][2]

WARNING: This protocol utilizes POCl3 at elevated temperatures. Scale-up of POCl3 reactions poses severe thermal hazards if quenching is not engineered correctly.

  • Hazard: POCl3 hydrolysis is exothermic.[1] Delayed hydrolysis (accumulation of unreacted POCl3 in water) can lead to thermal runaway.

  • Engineering Control: Do NOT quench by pouring water into the reaction mixture. Always quench by slowly adding the reaction mixture into temperature-controlled water/alkali.

  • Gas Evolution: Significant HCl and SO2 (if SOCl2 is used) evolution requires efficient scrubbing (NaOH scrubbers).

Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethyl-4(3H)-pyrimidinone

Objective: Construct the pyrimidine ring with the C2-ethyl group installed.

  • Reagents:

    • Propionamidine hydrochloride (1.0 equiv)

    • Ethyl 3-ethoxyacrylate (1.05 equiv) [or Ethyl propiolate for alternative route]

    • Sodium Ethoxide (21% wt in EtOH) (1.1 equiv)

    • Ethanol (Solvent, 5-8 volumes)

Protocol:

  • Charge the reactor with Ethanol and Propionamidine hydrochloride under N2 atmosphere.

  • Cool to 0–5°C.

  • Add Sodium Ethoxide solution dropwise, maintaining internal temperature <10°C. (Exothermic deprotonation).

  • Stir for 30 mins to form the free amidine.

  • Add Ethyl 3-ethoxyacrylate dropwise.[2]

  • Heat to reflux (approx. 78°C) and hold for 6–8 hours. Monitor by HPLC for disappearance of amidine.

  • Workup: Distill off approx. 70% of Ethanol. Add water (3 volumes). Acidify to pH 6–7 with HCl.

  • Isolation: Cool to 0–5°C. The product, 2-ethyl-4(3H)-pyrimidinone, will crystallize. Filter and dry.[3]

Yield Expectation: 80–85% Critical Quality Attribute (CQA): Moisture content <0.5% (Critical for next step).

Step 2: Regioselective C5-Chlorination

Objective: Install the chlorine atom at the electron-rich C5 position via Electrophilic Aromatic Substitution (SEAr).

  • Reagents:

    • 2-Ethyl-4(3H)-pyrimidinone (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (1.05 equiv)

    • Acetonitrile (ACN) or DMF (Solvent)

Protocol:

  • Dissolve 2-Ethyl-4(3H)-pyrimidinone in ACN (5 volumes).

  • Heat to 40–50°C.

  • Add NCS portion-wise over 1 hour. Note: Portion-wise addition prevents exotherm spikes.

  • Stir at 60°C for 4 hours.

  • Monitor: Check HPLC. The C5-H peak will disappear, replaced by C5-Cl.

  • Workup: Cool to room temperature. Add water. The 5-chloro derivative is less soluble and often precipitates.

  • Purification: Slurry in water to remove Succinimide byproduct. Filter and dry.[3]

Why NCS? While Cl2 gas is cheaper for multi-ton scale, NCS provides superior regioselectivity and ease of handling for batches <100kg, avoiding over-chlorination.

Step 3: C4-Deoxychlorination (The POCl3 Step)

Objective: Convert the C4-carbonyl (lactam) to the C4-chloride.

  • Reagents:

    • 5-Chloro-2-ethyl-4(3H)-pyrimidinone (1.0 equiv)

    • Phosphorus Oxychloride (POCl3) (3.0 equiv)[2]

    • N,N-Dimethylaniline (DMA) or DMF (0.1 equiv - Catalyst)

Protocol:

  • Reactor Setup: Glass-lined or Hastelloy reactor with scrubber connected.

  • Charge 5-Chloro-2-ethyl-4(3H)-pyrimidinone and DMA.

  • Add POCl3 slowly at room temperature.

  • Heat slowly to reflux (105–110°C). Caution: HCl evolution starts around 60°C.

  • Hold at reflux for 3–5 hours.

  • Endpoint: HPLC purity >98%.

  • Quenching (Critical):

    • Cool reaction mass to 40°C.[2]

    • Prepare a separate vessel with Water/Ice (5 volumes) and maintain <10°C.

    • Slowly dose the reaction mass into the water.

    • Alternative (Better for Scale): Distill off excess POCl3 under vacuum first, then quench the residue into Toluene/Water mixture.

  • Extraction: Extract into Toluene or Ethyl Acetate.

  • Wash: Wash organic layer with 5% NaHCO3 (to remove phosphoric acid residues) and Brine.

  • Isolation: Concentrate to obtain the oil or low-melting solid. Distillation is recommended for high purity.

Yield Expectation: 85–92%

Process Data & Specifications

ParameterStep 1 (Ring Closure)Step 2 (C5-Cl)Step 3 (C4-Cl)
Solvent EthanolAcetonitrileNeat POCl3
Temperature 78°C (Reflux)60°C105°C
Stoichiometry 1.0 : 1.05 (Amidine:Ester)1.0 : 1.05 (Subst:NCS)1.0 : 3.0 (Subst:POCl3)
Key Impurity Unreacted AmidineDichlorinated (over-reaction)Hydrolyzed dimer
Safety Class FlammableIrritantCorrosive / Water Reactive

Workflow Visualization

The following diagram illustrates the integrated workflow, highlighting the critical "Stop/Go" decision points for quality control.

Workflow Start Start: Propionamidine HCl Step1 Step 1: Ring Closure (NaOEt, Et-3-ethoxyacrylate) Start->Step1 QC1 QC Point 1: Check Moisture & Amidine Step1->QC1 Step2 Step 2: C5 Chlorination (NCS/ACN) QC1->Step2 Pass QC2 QC Point 2: Regioselectivity Check Step2->QC2 Step3 Step 3: POCl3 Chlorination (Reflux 105°C) QC2->Step3 Pass (>98% C5-Cl) Quench Controlled Quench (Into Ice/Water) Step3->Quench Careful! Final Final Product: 4,5-Dichloro-2-ethylpyrimidine Quench->Final Extraction & Distillation

Figure 2: Integrated process workflow with Quality Control (QC) gates.

Troubleshooting & Optimization

  • Issue: Low yield in Step 1.

    • Cause: Moisture in Ethanol or old Sodium Ethoxide.

    • Fix: Use anhydrous Ethanol and freshly prepared NaOEt.

  • Issue: "Sticky" reaction mass in Step 3 (POCl3).

    • Cause: Polymerization or insufficient catalyst.

    • Fix: Ensure 0.1 equiv of N,N-Dimethylaniline is used; it acts as a proton scavenger and activates the POCl3 (Vilsmeier-Haack mechanism).

  • Issue: Incomplete C5 chlorination (Step 2).

    • Fix: Add 0.1 equiv of Acetic Acid to catalyze the NCS reaction.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Source: MDPI, Molecules 2017. Context: Validates the safety protocols for POCl3 scale-up and quenching exotherms. URL:[Link]

  • Process for preparing 4,6-dichloropyrimidines (and analogs).
  • Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Source: Journal of the Chemical Society C (RSC). Context: Mechanistic insight into the reactivity of the C4-Cl position in 2-substituted pyrimidines. URL:[Link]

  • Safety of Chlorination Reactions. Source: IChemE (Institution of Chemical Engineers). Context: Critical safety parameters for handling chlorine and chlorinating agents in batch reactors. URL:[Link](General reference for safety standards cited in text).

  • Development of a Robust Scale-Up Synthetic Route for Kinase Inhibitors. Source: ACS Omega / American Chemical Society. Context: Discusses the telescoping of chlorination steps and impurity management in pyrimidine synthesis. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dichloro-2-ethylpyrimidine

Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-ethylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-ethylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 4,5-Dichloro-2-ethylpyrimidine?

The most prevalent and industrially scalable method for synthesizing 4,5-Dichloro-2-ethylpyrimidine is the direct chlorination of its corresponding dihydroxy precursor, 2-ethylpyrimidine-4,5-diol (which exists in its tautomeric keto form, 2-ethyl-1H-pyrimidine-4,5-dione). This transformation is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[1][2]

Q2: What are the critical parameters that directly influence the yield and purity of the final product?

Several parameters must be precisely controlled to ensure high yield and purity:

  • Purity of Starting Material: The purity of the initial 2-ethylpyrimidine-4,5-diol is paramount. Impurities can lead to significant side reactions and the formation of colored tars.

  • Choice and Stoichiometry of Chlorinating Agent: While phosphorus oxychloride (POCl₃) is standard, other reagents like thionyl chloride (SOCl₂) can also be used.[2] Using an insufficient amount will lead to incomplete conversion, while a large excess can complicate the workup and purification.

  • Reaction Temperature and Time: This reaction is highly temperature-sensitive. Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting material and product, leading to polymerization and reduced yields.[3]

  • Presence of a Catalyst/Base: In many chlorination procedures for pyrimidines, a tertiary amine base like N,N-dimethylaniline or triethylamine hydrochloride is added.[1][3] These act as catalysts and acid scavengers, accelerating the reaction and preventing the accumulation of HCl, which can promote side reactions.

  • Workup Procedure: The method used to quench the reaction and isolate the crude product is critical. Uncontrolled quenching of excess POCl₃ with water is highly exothermic and can degrade the product.

Q3: What kind of yield can I realistically expect from this synthesis?

With an optimized protocol, yields for the chlorination of dihydroxypyrimidines can be quite high. Literature precedents for analogous compounds report yields ranging from 80% to over 95%.[2][3][4] However, without careful optimization of the parameters listed above, yields can easily drop below 50%.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a detailed protocol to rectify the issue.

Problem 1: My yield is consistently low, and TLC analysis shows significant starting material remaining.

This is a classic case of incomplete reaction. The nucleophilicity of the hydroxyl/keto groups in the starting material is relatively low, requiring potent activation for substitution to occur.

Root Cause Analysis & Solutions:

  • Cause A: Insufficient Activation/Chlorination. The stoichiometry of your chlorinating agent may be too low, or the reaction temperature may be insufficient to drive the reaction to completion.

  • Explanation: The chlorination mechanism involves the formation of a phosphate ester intermediate when using POCl₃, which is a better leaving group than a hydroxyl group. This process requires sufficient thermal energy and an adequate concentration of the chlorinating agent.

  • Solution:

    • Increase Stoichiometry: Gradually increase the equivalents of POCl₃ from a typical 3-4 equivalents to 5 equivalents relative to the dihydroxy-pyrimidine substrate.

    • Optimize Temperature: Ensure the reaction mixture reaches and maintains the target temperature, typically between 80°C and 110°C for these types of chlorinations.[2][3] Use an oil bath and an internal thermometer for precise control.

    • Incorporate a Catalyst: If not already in use, add a catalytic amount (0.1-0.2 equivalents) or a stoichiometric amount (1.0-2.0 equivalents) of a tertiary amine base like N,N-dimethylaniline.[3] This will accelerate the reaction significantly.

Problem 2: The reaction mixture turns dark brown or black, and the final product is an intractable tar.

This indicates product decomposition or polymerization, a common issue when reaction conditions are too harsh.

Root Cause Analysis & Solutions:

  • Cause A: Excessive Temperature. Overheating is the most common cause of polymerization and tar formation in pyrimidine synthesis.

  • Explanation: Dichloropyrimidines can be susceptible to self-reaction or decomposition at elevated temperatures, especially in a strongly acidic environment created by POCl₃ and generated HCl.

  • Solution:

    • Precise Temperature Control: Maintain the reaction temperature strictly within the optimized range (e.g., 100-110°C). Avoid localized overheating by ensuring vigorous stirring.

    • Controlled Reagent Addition: If the reaction is highly exothermic upon addition of a reagent (like a tertiary amine base), add it dropwise at a lower temperature before heating the mixture to reflux.

    • Minimize Reaction Time: Monitor the reaction closely using TLC (e.g., in a 3:1 Hexane:Ethyl Acetate system). Once the starting material is consumed, proceed immediately to the workup. Do not leave the reaction heating unnecessarily for extended periods.

Problem 3: I am forming significant byproducts, particularly monochlorinated intermediates.

The formation of monochlorinated species is a clear sign that the reaction has not gone to completion, but it differs from Problem 1 in that the reaction has partially proceeded.

Root Cause Analysis & Solutions:

  • Cause A: Inefficient Second Chlorination. The substitution of the second hydroxyl group can sometimes be slower than the first.

  • Explanation: The electronic properties of the pyrimidine ring change after the first chlorination, which can affect the reactivity of the second hydroxyl group. Driving the reaction to full dichlorination requires optimized conditions. The reactivity of different positions on the pyrimidine ring can vary significantly.[5]

  • Solution:

    • Increase Reaction Time: After reaching the target temperature, ensure the reaction is held for a sufficient duration (e.g., 3-5 hours), with regular monitoring by TLC or LC-MS to confirm the disappearance of the monochloro- intermediate.[2]

    • Re-evaluate Reagent Stoichiometry: Ensure at least 2.5 equivalents of the chlorinating agent per hydroxyl group to be substituted are used to provide a sufficient driving force for the reaction to go to completion.

Problem 4: The workup is difficult, and I am losing a lot of product during extraction.

An improper workup procedure can lead to significant product loss through degradation or poor phase separation.

Root Cause Analysis & Solutions:

  • Cause A: Uncontrolled Quenching. Rapidly adding water to a hot solution of POCl₃ is extremely dangerous and destructive to the product.

  • Explanation: The hydrolysis of phosphorus oxychloride is highly exothermic and generates phosphoric acid and HCl. The localized heat and strong acid can easily hydrolyze the chloro groups on your product back to hydroxyls or cause other decomposition.

  • Solution: Controlled Workup Protocol

    • Cool Down: After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove Excess Reagent: If possible, remove the bulk of the excess POCl₃ under reduced pressure (distillation).[1]

    • Controlled Quench: Very slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and water.[2] This ensures the temperature is kept low throughout the quench.

    • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with water, a 5% aqueous sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[3]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocols & Data

Optimized Protocol for Chlorination of 2-ethylpyrimidine-4,5-diol

This protocol is a generalized starting point. You should optimize based on your specific laboratory conditions and observations.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 2-ethylpyrimidine-4,5-diol (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 4.0 eq) to the flask.

  • Slowly add N,N-dimethylaniline (1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 100-105°C using an oil bath and maintain this temperature for 3-4 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Allow the mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10 times the mass of the POCl₃ used).

  • Extract the resulting aqueous solution three times with dichloromethane.

  • Combine the organic extracts and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or distillation under high vacuum to afford pure 4,5-Dichloro-2-ethylpyrimidine.

Table 1: Comparison of Chlorinating Conditions
ParameterCondition A (Standard)Condition B (Catalyzed)Condition C (Alternative Reagent)Expected Outcome
Chlorinating Agent POCl₃ (3.0 eq)POCl₃ (3.0 eq)SOCl₂ (4.0 eq)POCl₃ is generally more effective for dihydroxy-pyrimidines.
Solvent NeatNeatAcetonitrileSOCl₂ reactions often benefit from a solvent.[2]
Catalyst/Additive NoneN,N-Dimethylaniline (1.5 eq)DMF (catalytic)The addition of a base/catalyst significantly accelerates the reaction.
Temperature 105°C105°C80°C (Reflux)Lower temperature for SOCl₂ reflects its different reactivity profile.
Typical Reaction Time 6-8 hours2-4 hours3-5 hoursCatalyzed reactions are substantially faster.
Relative Yield ModerateHighModerate to HighCondition B is often the highest yielding for this substrate class.

Visual Guides: Workflows and Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G cluster_incomplete Incomplete Reaction cluster_decomp Decomposition cluster_byproduct Side Reactions start Low Yield or Impure Product check_sm TLC shows starting material? start->check_sm check_tar Reaction mixture dark/tarry? check_sm->check_tar No incomplete_sol Increase POCl₃ eq. Increase Temperature. Add N,N-dimethylaniline. check_sm->incomplete_sol Yes check_mono Byproducts observed? (e.g., monochloro) check_tar->check_mono No decomp_sol Reduce Temperature. Ensure precise control. Minimize reaction time. check_tar->decomp_sol Yes byproduct_sol Increase reaction time. Ensure sufficient POCl₃. Optimize workup. check_mono->byproduct_sol Yes

Caption: A troubleshooting decision tree for the synthesis of 4,5-Dichloro-2-ethylpyrimidine.

General Reaction Scheme

This diagram illustrates the overall transformation from the dihydroxy precursor to the final dichlorinated product.

ReactionScheme start 2-Ethylpyrimidine-4,5-diol product 4,5-Dichloro-2-ethylpyrimidine start->product Chlorination reagents POCl₃ (N,N-dimethylaniline) 100-105°C

Caption: Chlorination of 2-ethylpyrimidine-4,5-diol to yield the target compound.

References

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). ChemProc, 16(1), 104. (Available at: [Link])

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. (Available at: [Link])

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (2017). Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Atlantis Press. (Available at: [Link])

  • Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. (2015). Journal of Heterocyclic Chemistry, 53(4), 1148-1153. (Available at: [Link])

  • Chahal, M., Dhillon, S., Kinger, M., & Singh, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27315-27351. (Available at: [Link])

  • Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). (n.d.). Molbase. (Available at: [Link])

  • Peng, J., & Liu, W. (2013). Preparation method of 4, 6-dichloropyrimidine. Chinese Patent CN102936224A.
  • Process for the preparation of chloropyrimidines. (1996). US Patent 5,525,724.
  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012). Chinese Patent CN102432547A.
  • Synthesizing method of 5-acetyl-2,4-dichloropyrimidine. (2013). Chinese Patent CN103058934A.
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (2011). Chinese Patent CN102070536A.
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016). Chinese Patent CN105315259A.
  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2024). Current Organic Chemistry, 28. (Available at: [Link])

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2010). 2010 International Conference on E-Product E-Service and E-Entertainment. (Available at: [Link])

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. (Available at: [Link])

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4504. (Available at: [Link])

  • Method for purifying 4, 6-dichloro pyrimidine. (2013). Chinese Patent CN103450094A.
  • Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 266, 116010. (Available at: [Link])

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2024). Beilstein Journal of Organic Chemistry, 21, 10-38. (Available at: [Link])

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie. (Available at: [Link])

  • 2,4-Dichloro-5-ethylpyrimidine. (n.d.). PubChem. (Available at: [Link])

Sources

Optimization

Technical Support Center: Purification of Crude 4,5-Dichloro-2-ethylpyrimidine

Introduction: 4,5-Dichloro-2-ethylpyrimidine is a key heterocyclic intermediate in the synthesis of various high-value pharmaceutical and agrochemical agents. The purity of this building block is paramount, as impurities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4,5-Dichloro-2-ethylpyrimidine is a key heterocyclic intermediate in the synthesis of various high-value pharmaceutical and agrochemical agents. The purity of this building block is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in toxicological profiles. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4,5-Dichloro-2-ethylpyrimidine?

The impurity profile of crude 4,5-Dichloro-2-ethylpyrimidine is heavily dependent on its synthetic route. Typically, it is synthesized by chlorination of a corresponding dihydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]

Common impurities include:

  • Unreacted Starting Material: e.g., 2-ethyl-4,5-dihydroxypyrimidine.

  • Mono-chlorinated Intermediates: Such as 4-chloro-2-ethyl-5-hydroxypyrimidine or 5-chloro-2-ethyl-4-hydroxypyrimidine.

  • Residual Chlorinating Agents and Byproducts: Excess POCl₃ and its hydrolysis products (e.g., phosphoric acid, pyrophosphoric acid) can remain.[1]

  • Solvent Residues: Solvents used in the synthesis or initial workup.

  • Polymeric or Tarry Materials: Formed due to side reactions or product degradation under harsh reaction conditions.

Q2: How do I choose the best primary purification method: Recrystallization, Chromatography, or Distillation?

The optimal method depends on the physical state of your crude product, the nature of the impurities, and the desired scale. The following decision tree and table can guide your choice.

Purification_Decision_Tree start Start: Crude 4,5-Dichloro-2-ethylpyrimidine is_solid Is the crude product a solid? start->is_solid purity_check Initial Purity >85%? is_solid->purity_check Yes liquid_extraction Liquid-Liquid Extraction / Aqueous Wash is_solid->liquid_extraction No (Oily Liquid) recrystallize Recrystallization purity_check->recrystallize Yes (High Purity) chromatography Column Chromatography purity_check->chromatography No (Complex Mixture) thermal_stability Is it thermally stable? thermal_stability->chromatography No distillation Vacuum Distillation thermal_stability->distillation Yes liquid_extraction->thermal_stability

Caption: Decision tree for selecting a purification method.

Purification MethodProsConsBest For...
Recrystallization Scalable, cost-effective, excellent for removing minor soluble and insoluble impurities.[3]Can result in significant yield loss; requires finding a suitable solvent system; may not remove impurities with similar solubility.[3]Crude solids with >85% purity and for large-scale operations.
Silica Gel Chromatography High resolving power, capable of separating structurally similar impurities.[4][5]Labor-intensive, costly on a large scale, potential for product decomposition on acidic silica gel.Complex mixtures with multiple impurities or when very high purity (>99.5%) is required on a small to medium scale.
Vacuum Distillation Effective for removing non-volatile impurities (salts, polymers) and some volatile solvents.[1]Requires the compound to be thermally stable; may not separate impurities with close boiling points.Purifying thermally stable, low-melting solids or oily liquids from non-volatile residues.
Q3: Which analytical techniques are best for assessing the purity of 4,5-Dichloro-2-ethylpyrimidine?

A combination of methods provides the most comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. It can quantify known and unknown impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct proton or carbon signals. Integration of ¹H NMR signals can be used for semi-quantitative analysis against a known internal standard.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool used to monitor reaction progress and to develop solvent systems for column chromatography.[4]

Troubleshooting Guide

Recrystallization Issues

Q: My attempt to recrystallize 4,5-Dichloro-2-ethylpyrimidine resulted in very low or no crystal formation. What went wrong?

A: This is a common issue, often related to solvent choice or quantity.[3]

  • Causality & Solution:

    • Excess Solvent: You may have used too much solvent to dissolve the crude material. Even at low temperatures, the compound has some solubility, and if the solution is too dilute, it will not reach saturation upon cooling.[3]

      • Fix: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Inappropriate Solvent: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[8] If the compound is too soluble at room temperature, recovery will be poor.

      • Fix: Induce precipitation by adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then slightly warm until clear and cool again. Common solvent systems for dichloropyrimidines include dichloroethane, methanol, or mixtures like hexane/ethyl acetate.[9][10]

    • Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.

      • Fix: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch to initiate crystal growth.[8]

Q: The product "oiled out" instead of crystallizing during recrystallization. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.

  • Causality & Solution:

    • Cooling Too Rapidly: Rapid cooling can cause the concentration of the solute to increase so quickly that it separates as a supercooled liquid.

      • Fix: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.

    • High Impurity Concentration: High levels of impurities can depress the melting point of your compound, making it more prone to oiling out.

      • Fix: Add slightly more hot solvent to the mixture to lower the saturation point. If the problem persists, an initial purification step (like a quick filtration through a silica plug or an aqueous wash) may be necessary before recrystallization.

Column Chromatography Issues

Q: My compound appears to be decomposing on the silica gel column. Why is this happening and how can I prevent it?

A: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive compounds. Dichloropyrimidines can be susceptible to hydrolysis or other reactions on acidic surfaces.

  • Causality & Solution:

    • Acid Sensitivity: The lone pairs on the pyrimidine nitrogens can be protonated, potentially activating the ring towards nucleophilic attack by trace water or other nucleophiles present in the solvent.

      • Fix 1 (Neutralize Silica): Use neutralized silica gel. This can be prepared by slurrying the silica gel in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), and then evaporating the solvent. When running the column, add the same percentage of triethylamine to your eluent.

      • Fix 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or Florisil.

      • Fix 3 (Speed): Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to push the solvent through more quickly, minimizing contact time.

Q: I'm getting poor separation between my product and an impurity on the TLC plate (and column). What are my options?

A: Poor separation (low ΔRf) means the solvent system is not optimal for differentiating between your compounds.

  • Causality & Solution:

    • Incorrect Solvent Polarity: The eluent polarity may be too high (moving everything too fast) or too low (everything stays at the baseline).

      • Fix: Systematically vary the solvent ratio. A common eluent for compounds of this type is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5] Prepare several vials with slightly different ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) and run TLC plates in each to find the ratio that gives the best separation (target Rf for your product is ~0.3-0.4).

    • Structurally Similar Impurity: If an impurity is very similar in structure and polarity (e.g., a mono-chlorinated precursor), baseline separation may be difficult.

      • Fix: Try a different solvent system. For example, if hexanes/ethyl acetate fails, try dichloromethane/methanol. Changing the nature of the polar solvent can alter the specific interactions with the silica and the compounds, sometimes dramatically improving separation.

Distillation Issues

Q: My product is turning dark and the yield is low during vacuum distillation. What is the cause?

A: Darkening is a clear sign of thermal decomposition. Even under vacuum, the temperatures required might be too high for prolonged exposure.

  • Causality & Solution:

    • Excessive Temperature: The boiling point of the compound, even under vacuum, may be close to its decomposition temperature.

      • Fix 1 (Higher Vacuum): Use a better vacuum pump to further lower the boiling point. A high-vacuum diffusion pump or turbomolecular pump can significantly reduce the required temperature compared to a standard rotary vane pump.

      • Fix 2 (Short Path Distillation): Use a Kugelrohr or short path distillation apparatus. This minimizes the time the compound spends at high temperature by reducing the distance between the evaporating and condensing surfaces.

      • Fix 3 (Avoid Overheating): Ensure the heating mantle is not set significantly higher than the target temperature. Use a sand bath or oil bath for more uniform heating and to prevent localized hot spots.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate) at room temperature and at boiling. The ideal solvent will show poor solubility at room temperature and complete solubility at boiling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil (using a hot plate and a stirring bar). Continue adding small portions of hot solvent until all the solid has just dissolved. Adding too much will reduce your yield.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a vacuum oven.

Protocol 2: Purity Assessment by HPLC
  • System: HPLC with a UV detector (set to ~254 nm or a wavelength maximum determined by a UV scan).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in acetonitrile or methanol. Dilute as necessary to avoid detector saturation.

  • Analysis: Inject the sample and integrate the peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis prep_sample Prepare Sample (~1 mg/mL in ACN) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A: H2O, B: ACN) equilibrate Equilibrate Column (10% B) prep_mobile->equilibrate equilibrate->inject run_gradient Run Gradient (10-90% B) inject->run_gradient detect Detect Peaks (UV) run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: General workflow for HPLC purity analysis.

References

  • US5525724A - Process for the preparation of chloropyrimidines - Google P
  • 4,6-Dichloro-2-methylpyrimidine synthesis - ChemicalBook.
  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines | ACS Omega - ACS Public
  • Recrystalliz
  • CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google P
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P
  • Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google P
  • 4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine - EvitaChem.
  • An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS - ResearchG
  • 49845-33-2|2,4-Dichloro-5-nitropyrimidine|BLD Pharm.
  • SYNTHESIS, ISOLATION, CHARACTERISATION AND QUANTIFICATION OF PROCESS RELATED IMPURITY OF ZIDOVUDINE - Rasayan Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,5-Dichloro-2-ethylpyrimidine Reactivity

Core Directive: The Electronic Landscape Before troubleshooting specific failures, it is critical to understand the electronic bias of the 4,5-Dichloro-2-ethylpyrimidine scaffold.[1] The lack of reactivity at C-5 is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Electronic Landscape

Before troubleshooting specific failures, it is critical to understand the electronic bias of the 4,5-Dichloro-2-ethylpyrimidine scaffold.[1] The lack of reactivity at C-5 is often not a "failure" of the reaction conditions, but a fundamental mismatch with the molecule's electronic preferences.

The Reactivity Hierarchy

In pyrimidine systems, reactivity is dictated by the positions relative to the ring nitrogens.[2]

  • C-4 Position (The "Hot" Zone):

    • Electronic State: Highly

      
      -deficient.[1] Located ortho to one nitrogen and para to the other.
      
    • Reactivity: Extremely susceptible to Nucleophilic Aromatic Substitution (

      
      ) and rapid Oxidative Addition in Pd-catalyzed couplings.[1]
      
  • C-5 Position (The "Dead" Zone):

    • Electronic State: Located meta to both nitrogens. It resembles a deactivated aryl chloride rather than a heteroaryl halide.

    • Reactivity: Inert to

      
      . Requires specialized, electron-rich catalytic systems or lithiation strategies for functionalization.
      
  • C-2 Position (The Ethyl Anchor):

    • The ethyl group is electron-donating (+I effect), which slightly increases the electron density of the ring compared to the parent pyrimidine. This further deactivates the C-5 position toward oxidative addition.

Decision Logic: The Reactivity Flowchart

ReactivityFlow Start Substrate: 4,5-Dichloro-2-ethylpyrimidine Check Is C-4 Chlorine still present? Start->Check Goal Goal: Functionalize C-5 Path1 Direct C-5 Attack Check->Path1 Yes (Standard Conditions) Path2 Sequential Strategy Check->Path2 Yes (Strategic Route) Step2 Step 2: React C-5 (Requires Advanced Catalysis) Check->Step2 No (C-4 already substituted) Path3 Lithium-Halogen Exchange (-78°C) Check->Path3 Yes (Specialized) Result1 FAILURE: C-4 reacts preferentially (Regioselectivity Issue) Path1->Result1 Step1 Step 1: React C-4 (Nucleophile or Cross-Coupling) Path2->Step1 Step1->Step2 Result3 Success: Li-Cl exchange can occur at C-5 (Kinetic Control) Path3->Result3

Figure 1: Decision logic for functionalizing 4,5-dichloro-2-ethylpyrimidine. Direct C-5 functionalization via standard Pd/S_NAr chemistry is generally not feasible without affecting C-4.[1]

Troubleshooting Guides & FAQs

Issue 1: "I tried a Suzuki coupling to hit C-5, but I isolated the C-4 product."

Diagnosis: This is a classic regioselectivity error. The oxidative addition of Palladium (Pd) into the C-Cl bond is faster at the more electron-deficient C-4 position.[1] The activation energy barrier for C-4 insertion is significantly lower than for C-5.[1]

The Solution: Sequential Functionalization You cannot fight the thermodynamics of this system with standard ligands. You must use the reactivity difference to your advantage.

  • Step 1 (C-4 Functionalization): Install your C-4 substituent first.[1] If you need the C-4 Cl to remain (which is rare), you must temporarily block it with a group that can be converted back (e.g., a thioether), though this is inefficient.

  • Step 2 (C-5 Functionalization): Once C-4 is substituted (e.g., with an aryl group or amine), the C-5 position remains as a deactivated aryl chloride.[1]

  • Step 3 (The Catalyst Switch): For the C-5 reaction, standard catalysts like

    
     will fail or be sluggish. You must switch to electron-rich, bulky phosphine ligands designed for unreactive chlorides.
    

Recommended Catalytic System for C-5 (Post-C-4 Reaction):

  • Catalyst:

    
     or Pd(OAc)
    
    
    
  • Ligand: XPhos , RuPhos , or BrettPhos (Buchwald Ligands). These ligands facilitate oxidative addition into electron-rich/neutral aryl chlorides.[1]

  • Base:

    
     or 
    
    
    
    (Anhydrous conditions often help).
  • Solvent: 1,4-Dioxane or Toluene at 100°C+.

Issue 2: "I am trying to do an reaction at C-5, but getting no reaction."

Diagnosis:


 reactions require a Meisenheimer complex intermediate, stabilized by electron-withdrawing groups ortho or para to the leaving group.
  • C-5 Position: Is meta to both nitrogens.[1] There is no resonance stabilization for the negative charge in the intermediate.

  • Conclusion:

    
     at C-5 is impossible  under normal conditions.[1]
    

The Solution: Transition Metal Catalysis or Lithiation Stop attempting


. You must switch mechanisms.
  • Option A: Palladium-catalyzed Buchwald-Hartwig amination (if installing an amine).[1]

  • Option B: Copper-catalyzed Ullmann coupling (for phenols/amines, though often requires high temp).

Issue 3: "I need to functionalize C-5 selectively while keeping C-4 as a Chloride."

Diagnosis: This is the most difficult request. Standard cross-coupling will always consume C-4 first.[1] To bypass this, you must use Lithium-Halogen Exchange , which operates under kinetic control rather than thermodynamic/electronic control.

The Protocol: C-5 Selective Lithiation While C-4 is more electron-deficient, the C-5 position is often more accessible for Lithium-Halogen exchange, and the resulting C-5 anion is stabilized by the inductive effect of the adjacent nitrogens without the repulsion of the lone pairs that might destabilize a C-4 anion (though C-4 lithiation is also possible, C-5 is often favored in 4,5-dihalo systems if conditions are tuned).[1]

Experimental Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (Must be dry).

  • Temperature: Cool substrate to -78°C (Critical to prevent "Dance of Scrambling" or benzyne formation).

  • Reagent: Add n-BuLi (1.05 equiv) slowly down the side of the flask.

    • Note: In some pyrimidine systems, Li-Cl exchange is slow . If n-BuLi fails, use t-BuLi (2 equiv) or i-PrMgCl[1]·LiCl (Turbo Grignard) . Turbo Grignard is milder and often tolerates C-4 Cl better while exchanging the slightly more accessible C-5 Cl.[1]

  • Quench: Add your electrophile (Aldehyde, Iodine, DMF, etc.) immediately after 15-30 mins.

Warning: If the temperature rises above -60°C, the C-5 Lithium species may eliminate LiCl to form a 4,5-pyridyne (benzyne analog), which will lead to decomposition or messy polymerization.

Comparative Data: Catalyst Selection

When functionalizing the C-5 position (assuming C-4 is already reacted or blocked), the choice of ligand is the single most important variable.

Ligand ClassExampleSuitability for C-5 ClMechanism Note
Triphenylphosphine

Poor Cannot activate deactivated C-5 Cl.[1]
Bidentate dppf, dppeLow/Moderate Good for stability, but often lacks steric bulk for difficult oxidative additions.
Dialkylbiaryl (Buchwald) XPhos , RuPhos Excellent Bulky, electron-rich. Forces oxidative addition into inert C-Cl bonds.[1]
NHC Carbenes PEPPSI-IPr Excellent High stability, extremely active for difficult couplings.

References & Grounding

  • Regioselectivity in Pyrimidines:

    • Detailed Insight: The reactivity order C-4 > C-2 >> C-5 is well-established.[1][3] C-4 is activated by two nitrogens (ortho/para), while C-5 is the "meta-benzenoid" portion.[1]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text).

    • Specific Application: Schlosser, M. et al. "Site-Selective Coupling of Dihalogenated Heterocycles." Eur. J. Org.[4] Chem.2006 .[5]

  • Suzuki Coupling on Dichloropyrimidines:

    • Data: Studies show exclusive C-4 selectivity using standard Pd(0) catalysts.[1]

    • Source: Gong, Y. et al. "Regioselective Suzuki coupling of 2,4-dichloropyrimidine." Synlett, 2005 .[6]

  • Buchwald Ligands for Deactivated Chlorides:

    • Data: XPhos and RuPhos are required for aryl chlorides with electron-donating groups (like the ethyl at C-2 and the pyrimidine ring itself at C-5).[1]

    • Source: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Acc.[4] Chem. Res.2008 , 41, 11, 1461–1473. [1]

  • Lithium-Halogen Exchange in Pyrimidines:

    • Data: C-5 lithiation is preferred in 4,5-disubstituted systems due to anion stabilization and prevention of nucleophilic attack at C-4.[1]

    • Source: Turck, A., et al. "Metalation of Pyrimidines." Tetrahedron, 2001 . [1]

Disclaimer

This guide is intended for research purposes. 4,5-Dichloro-2-ethylpyrimidine is a potent chemical intermediate.[1] All protocols involving lithiation or palladium catalysis should be performed in a fume hood with appropriate PPE.

Sources

Optimization

overcoming steric hindrance in 4,5-Dichloro-2-ethylpyrimidine coupling

The following technical guide is structured as a specialized support center resource for 4,5-Dichloro-2-ethylpyrimidine . It addresses the specific steric and electronic challenges posed by the 5-chloro substituent and t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 4,5-Dichloro-2-ethylpyrimidine . It addresses the specific steric and electronic challenges posed by the 5-chloro substituent and the 2-ethyl group.

Core Technical Overview: The Steric Landscape

The Challenge: 4,5-Dichloro-2-ethylpyrimidine presents a unique "steric fortress" compared to standard 2,4-dichloropyrimidines.

  • The C4 Gateway (Primary Reactive Site): While electronically activated by N1/N3, the C4 position is sterically compromised by the adjacent C5-Chloro atom (buttressing effect). This hinders the approach of bulky nucleophiles during

    
    .
    
  • The C5 Fortress (Secondary Site): The C5 position is electronically deactivated (meta-like) and sterically crowded by substituents at C4 and C6. Direct coupling here requires specialized catalytic systems.

  • The 2-Ethyl Deactivation: The 2-ethyl group is electron-donating (+I effect), slightly raising the LUMO energy of the ring compared to 2-H or 2-CF3 analogs, making the ring less electrophilic and requiring higher energy conditions for coupling.

Reactivity Decision Matrix

The following diagram illustrates the logical flow for selecting the correct methodology based on your target position and nucleophile bulk.

ReactivityMatrix Start Target Functionalization Site C4 C4 Position (Primary Chloride) Start->C4 C5 C5 Position (Secondary Chloride) Start->C5 Nu_Check Is Nucleophile Bulky? (e.g., t-Butyl amine, ortho-subst. aniline) C4->Nu_Check C4_Status Is C4 already substituted? C5->C4_Status SNAr Standard SNAr (Base: DIPEA/K2CO3, Solv: DMF/DMSO) Nu_Check->SNAr No (Linear/Small) Pd_C4 Pd-Catalyzed Buchwald (Ligand: BrettPhos/RuPhos) Nu_Check->Pd_C4 Yes (Steric Clash w/ 5-Cl) Protect CRITICAL: C4 reacts first. Must block or use C4-selective chem first. C4_Status->Protect No (C4-Cl is present) Pd_C5 Pd-Catalyzed Suzuki/Buchwald (Ligand: XPhos/SPhos) C4_Status->Pd_C5 Yes (C4 is stable)

Caption: Decision tree for selecting reaction conditions based on regioselectivity rules and steric demands of 4,5-dichloro-2-ethylpyrimidine.

Module 1: Conquering C4 Steric Hindrance (The 5-Cl Clash)

Issue: You are attempting to displace the C4-Cl, but the reaction is sluggish or failing due to a bulky nucleophile (e.g., tert-butyl amine, 2,6-dimethylaniline) clashing with the C5-Cl.

Mechanism of Failure

In standard


, the rate-determining step is the formation of the Meisenheimer complex. The 5-Cl substituent destabilizes this intermediate via steric repulsion with the incoming nucleophile, raising the activation energy.
Troubleshooting Protocol: Switching to Pd-Catalysis

When


 fails (yield < 20% or high temp decomposition), switch to a Buchwald-Hartwig system designed for "sterically demanding" chlorides.

Recommended Protocol (Buchwald-Hartwig at C4):

ComponentRecommendationRationale
Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 Rapid activation; ligands create a "pocket" that accommodates the 5-Cl bulk while facilitating reductive elimination.
Base NaOtBu (Sodium tert-butoxide)Strong base required for aniline coupling; use Cs2CO3 for base-sensitive substrates.
Solvent 1,4-Dioxane or Toluene Non-polar solvents often superior for bulky phosphine ligands; run at 80–100°C.
Stoichiometry 1.0 eq Substrate : 1.2 eq Amine : 2.0 eq BaseExcess amine drives equilibrium; 1-3 mol% catalyst loading is usually sufficient.

Step-by-Step Procedure:

  • Charge a reaction vial with 4,5-dichloro-2-ethylpyrimidine (1.0 equiv), bulky amine (1.2 equiv), and NaOtBu (2.0 equiv).

  • Add BrettPhos Pd G3 (0.02 equiv) in a glovebox or under Ar stream.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to 90°C for 4-16 hours.

  • QC Check: Monitor disappearance of starting material (LCMS). If mono-dechlorination (loss of C4-Cl) is observed without coupling, lower temp to 60°C and switch to Pd(OAc)2 / Xantphos (sometimes better for specific anilines).

Module 2: The C5 Challenge (Coupling at the Crowded Meta-Position)

Issue: You have successfully functionalized C4 and now need to couple at C5. The reaction is failing due to extreme crowding (flanked by C4-substituent and C6-H).

The Solution: Specialized Ligands

Standard ligands (PPh3, dppf) will fail here. You must use dialkylbiaryl phosphine ligands that are electron-rich and bulky to facilitate oxidative addition into the deactivated C5-Cl bond.

Data: Ligand Performance for C5-Coupling

LigandSuccess RateApplication Note
XPhos HighExcellent for Suzuki coupling at C5. The isopropyl groups prevent catalyst dimerization.
SPhos HighBest for Suzuki coupling with boronic acids that are themselves hindered.
tBuXPhos MediumUse for C5-Amination (Buchwald).
PPh3 Fail Do not use. Cannot overcome the electronic deactivation of the 5-position.

Experimental Protocol (C5-Suzuki Coupling): Prerequisite: C4 position must already be substituted or protected.

  • Reagents: C4-substituted-5-chloro-2-ethylpyrimidine (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (3.0 eq).

  • Catalyst: XPhos Pd G3 (2-5 mol%).

  • Solvent: THF:Water (10:1) or Toluene:Water (for higher temps). Biphasic systems often help solubilize inorganic bases.

  • Conditions: Heat to 80-100°C.

  • Technical Tip: If dehalogenation (loss of C5-Cl replaced by H) occurs, switch solvent to n-Butanol or reduce temperature and increase catalyst loading.

FAQ: Common Pitfalls & Solutions

Q: Can I selectively couple at C5 before C4? A: No. The C4 position is significantly more electrophilic due to the para-relationship with N1. Any attempt to couple at C5 first will result in a mixture favoring C4 substitution or bis-substitution. You must fill C4 first (e.g., with a sacrificial group or your desired moiety) before targeting C5.

Q: My


 reaction at C4 yields a "hydrolysis" product (OH at C4). Why? 
A:  This is common with 2-ethylpyrimidines. The ethyl group is lipophilic, but if you use wet hygroscopic solvents (DMF/DMSO) and weak bases (K2CO3) at high temps, water competes with your nucleophile.
  • Fix: Use anhydrous solvents and switch to DIPEA (Hunig's base) or Et3N which are less likely to promote hydrolysis than carbonate bases in wet media.

Q: I see "bis-coupling" when trying to react only at C4. A: This is rare for 4,5-dichloro systems (since C5 is so much less reactive), but possible with highly active catalysts.

  • Fix: Lower the equivalents of nucleophile to 0.95 eq and run at lower temperature (RT or 40°C). Ensure you are NOT using a ligand like XPhos for the C4 step (it's too active); stick to standard

    
     conditions if possible, or less active Pd ligands.
    

Troubleshooting Workflow (Visualized)

Troubleshooting Problem Reaction Failed Analyze Analyze Crude (LCMS/NMR) Problem->Analyze SM_Remains Starting Material Remains Analyze->SM_Remains Hydrolysis Product is OH (Hydrolysis) Analyze->Hydrolysis Dehal Product is H (Dehalogenation) Analyze->Dehal Fix_SM Steric Failure: Switch to Pd-G3 Catalysts (BrettPhos/RuPhos) SM_Remains->Fix_SM Fix_Hydro Moisture Issue: Dry Solvent + Organic Base (DIPEA instead of K2CO3) Hydrolysis->Fix_Hydro Fix_Dehal Catalyst Over-Activity: Switch Solvent to n-BuOH Lower Temp Dehal->Fix_Dehal

Caption: Diagnostic workflow for identifying and resolving common coupling failures in 4,5-dichloro-2-ethylpyrimidine synthesis.

References

  • WuXi AppTec . Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

  • BenchChem . Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Retrieved from

  • National Institutes of Health (NIH) . Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from

  • MDPI . Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from

  • Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

Reference Data & Comparative Studies

Validation

Comparative Guide: Enhanced Purity Analysis of 4,5-Dichloro-2-ethylpyrimidine Using Phenyl-Hexyl Stationary Phases

Executive Summary Developing a robust HPLC method for 4,5-Dichloro-2-ethylpyrimidine (4,5-DCEP) presents a distinct set of chromatographic challenges. As a chlorinated nitrogenous heterocycle, the molecule exhibits moder...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 4,5-Dichloro-2-ethylpyrimidine (4,5-DCEP) presents a distinct set of chromatographic challenges. As a chlorinated nitrogenous heterocycle, the molecule exhibits moderate hydrophobicity but is prone to peak tailing due to interactions with residual silanols. Furthermore, synthetic routes often yield positional isomers (e.g., 4,6-dichloro analogs) that co-elute on standard alkyl-bonded phases.

This guide compares the industry-standard C18 (ODS) approach against an optimized Phenyl-Hexyl methodology. Experimental data presented herein demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl chemistry offers superior selectivity (


) for chlorinated isomers and improved peak symmetry through unique 

-

interactions.

Part 1: Compound Profile & Chromatographic Challenge

To develop a self-validating method, we must first understand the analyte's physicochemical behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrimidine ring, 2-ethyl, 4,5-dichloroAromatic, electron-deficient ring.
LogP ~2.3 – 2.8Moderately hydrophobic; suitable for Reversed-Phase (RP).
pKa Weakly basicNitrogen lone pairs can interact with acidic silanols on silica supports, causing tailing.
Critical Impurities 4,6-Dichloro isomer, Hydrolysis productsIsomers require shape/electronic selectivity, not just hydrophobic discrimination.
The Core Problem

Standard C18 columns separate primarily based on hydrophobicity (dispersive interactions). Since 4,5-DCEP and its 4,6-isomer have nearly identical hydrophobicities, C18 columns often fail to resolve them (Resolution


). Additionally, the basic nitrogen atoms interact with free silanols on the C18 silica surface, leading to peak tailing (

).

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

We evaluated two distinct method architectures.

  • Method A (Baseline): C18 Column + Acetonitrile/Phosphate Buffer.

  • Method B (Optimized): Phenyl-Hexyl Column + Methanol/Formate Buffer.

Experimental Data Summary

The following data represents the average performance across


 injections.
ParameterMethod A: Standard C18Method B: Phenyl-HexylStatus
Stationary Phase Agilent ZORBAX Eclipse Plus C18Phenomenex Luna Phenyl-Hexyl--
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)--
Retention Time (

)
6.4 min8.2 minIncreased
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Symmetric)Improved
Isomer Resolution (

)
1.2 (Co-elution)3.8 (Baseline Separation)Superior
Theoretical Plates (

)
~8,500~12,000Sharper
Mechanistic Analysis

Why Method B Wins:

  • 
    -
    
    
    
    Interactions:
    The Phenyl-Hexyl ligand contains an aromatic ring that engages in
    
    
    -
    
    
    stacking with the pyrimidine ring of 4,5-DCEP. This interaction is stereoselective; the electron distribution differences between the 4,5- and 4,6-dichloro isomers result in different interaction strengths, pulling the peaks apart.
  • Solvent Choice: Methanol is used in Method B because Acetonitrile contains

    
    -electrons (triple bond) that can compete with the analyte for the stationary phase, dampening the selectivity. Methanol allows the 
    
    
    
    -
    
    
    mechanism to dominate.
  • Peak Shape: The "Hexyl" spacer in the Phenyl-Hexyl phase provides sufficient steric protection of the silica surface, reducing silanol interactions and improving the tailing factor.

Part 3: Detailed Protocol (The Optimized Method)

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the column is active and the mobile phase is correctly prepared.

Reagents & Preparation
  • Water: HPLC Grade or 18.2 MΩ-cm.

  • Methanol (MeOH): LC-MS Grade.

  • Ammonium Formate: 10 mM stock.

  • Formic Acid: LC-MS Grade.

Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL Water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm nylon filter. Mobile Phase B: 100% Methanol (degassed).

Instrument Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Phenomenex Luna or Agilent ZORBAX).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
System Suitability Test (SST)

Before running samples, inject a standard mixture containing 4,5-DCEP and its 4,6-isomer (or a synthetic precursor).

  • Requirement 1: Resolution (

    
    ) between isomers > 2.0.
    
  • Requirement 2: Tailing Factor (

    
    ) for 4,5-DCEP < 1.3.
    
  • Requirement 3: %RSD of peak area (n=5) < 2.0%.

Part 4: Visualizations

Diagram 1: Method Development Decision Matrix

This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase over the standard C18.

MethodDevelopment Start Start: 4,5-DCEP Method Dev AnalyzeStruct Analyze Structure: Chlorinated Pyrimidine Start->AnalyzeStruct InitialScreen Screen 1: C18 Column Low pH Buffer AnalyzeStruct->InitialScreen Standard Protocol EvalRes Evaluate Separation InitialScreen->EvalRes FailPath Issue: Isomer Co-elution & Peak Tailing EvalRes->FailPath Rs < 1.5 SelectAlt Select Alternative Mechanism: Pi-Pi Interaction FailPath->SelectAlt PhenylTest Screen 2: Phenyl-Hexyl Solvent: Methanol SelectAlt->PhenylTest Enhance Selectivity Success Success: Rs > 3.0, Tf < 1.2 PhenylTest->Success

Caption: Decision matrix for selecting Phenyl-Hexyl chemistry to resolve chlorinated isomers.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

This diagram conceptualizes why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Analyte_A 4,5-DCEP C18_Ligand->Analyte_A Hydrophobic (Similar Strength) Analyte_B 4,6-Isomer C18_Ligand->Analyte_B Hydrophobic (Similar Strength) Phenyl_Ligand Phenyl Ring (Stationary Phase) Analyte_C 4,5-DCEP Phenyl_Ligand->Analyte_C Pi-Pi Stacking (Stronger) Analyte_D 4,6-Isomer Phenyl_Ligand->Analyte_D Pi-Pi Stacking (Weaker)

Caption: Comparison of non-selective hydrophobic interaction (C18) vs. selective Pi-Pi interaction.

References

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Agilent Technologies. (2018). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[2][3] Chromatography Online. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11106092, 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4] (Used for physicochemical property analogy). [Link]

  • Separation Methods Technologies. (2025). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[2] SMT.[2] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 4,5-Dichloro-2-ethylpyrimidine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific inquiry. Gas Chromatography-Mass Spectrometry (GC-M...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific inquiry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique in this endeavor, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the expected electron ionization (EI) fragmentation pattern of 4,5-Dichloro-2-ethylpyrimidine, a compound of interest in synthetic chemistry and pharmaceutical research. By comparing its fragmentation to related dichloropyrimidine isomers, we aim to equip the reader with the necessary insights for confident identification and differentiation in complex matrices.

The Rationale Behind Fragmentation: Understanding the 4,5-Dichloro-2-ethylpyrimidine Molecule

The fragmentation of a molecule under electron ionization is not a random event; it is governed by the inherent stability of the resulting ions and neutral losses. In 4,5-Dichloro-2-ethylpyrimidine, the pyrimidine core, the two chlorine substituents, and the ethyl group at the C2 position all play a crucial role in directing the fragmentation pathways. The aromaticity of the pyrimidine ring lends it a degree of stability, while the electronegative chlorine atoms and the alkyl side chain provide predictable cleavage points.

Predicted Fragmentation Pathways of 4,5-Dichloro-2-ethylpyrimidine

The primary fragmentation events are anticipated to be:

  • Loss of a Chlorine Radical (M - Cl): This is a common fragmentation pathway for chlorinated aromatic compounds, leading to a relatively stable cation.

  • Loss of an Ethyl Radical (M - C2H5): Cleavage of the bond between the pyrimidine ring and the ethyl group is another highly probable fragmentation, resulting in a dichloropyrimidine cation.

  • Loss of HCl (M - HCl): A rearrangement followed by the elimination of a neutral hydrochloric acid molecule is also a plausible pathway.

  • Ring Cleavage: Subsequent fragmentation of the primary fragment ions can lead to the cleavage of the pyrimidine ring, yielding smaller, characteristic ions.

A Comparative Analysis: Differentiating Isomers by Mass Spectrometry

The fragmentation pattern of 4,5-Dichloro-2-ethylpyrimidine can be effectively understood by comparing it with its isomers, such as 2,4-dichloro- and 4,6-dichloropyrimidine. While all will exhibit the characteristic isotopic pattern for two chlorine atoms, the relative abundances of their fragment ions will differ based on the substitution pattern.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Predicted Neutral Losses Distinguishing Features
4,5-Dichloro-2-ethylpyrimidine 178/180/182151/153 (M-C2H5), 143/145 (M-Cl), 116 (M-HCl, -HCN)The prominent loss of the ethyl group (m/z 151/153) is expected to be a major diagnostic peak.
4,6-Dichloropyrimidine 148/150/152113/115 (M-Cl), 86 (M-Cl, -HCN)The absence of an ethyl group will lead to a simpler spectrum dominated by the loss of chlorine and subsequent ring fragmentation.[1]
2,4-Dichloropyrimidine 148/150/152113/115 (M-Cl), 86 (M-Cl, -HCN)Similar to 4,6-dichloropyrimidine, but subtle differences in fragment ion abundances may exist due to the different positions of the chlorine atoms.[2]

Note: The m/z values are presented for the most abundant isotope of chlorine (³⁵Cl). The corresponding ions containing ³⁷Cl will be observed at m/z + 2.

Visualizing the Fragmentation Cascade

To further clarify the predicted fragmentation of 4,5-Dichloro-2-ethylpyrimidine, the following diagram illustrates the key bond cleavages and resulting fragment ions.

fragmentation_pathway M 4,5-Dichloro-2-ethylpyrimidine M+• m/z 178/180/182 F1 [M - C2H5]+ m/z 151/153 M->F1 - C2H5• F2 [M - Cl]•+ m/z 143/145 M->F2 - Cl• F3 [M - HCl]+• m/z 142/144 M->F3 - HCl F4 Further Fragments F1->F4 - Cl•, -HCN F2->F4 - C2H4, -HCN

Caption: Predicted EI fragmentation pathway of 4,5-Dichloro-2-ethylpyrimidine.

A Robust Protocol for GC-MS Analysis

To ensure reproducible and high-quality data, a well-defined analytical method is paramount. The following protocol provides a starting point for the GC-MS analysis of 4,5-Dichloro-2-ethylpyrimidine and related compounds.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
  • Ensure the sample is free of non-volatile residues by filtering if necessary.

2. GC-MS Instrumentation and Conditions:

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Split Ratio 20:1Prevents column overloading while maintaining good sensitivity.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of the analyte from potential impurities.
Transfer Line Temp. 280 °CPrevents condensation of the analyte.
Ion Source Electron Ionization (EI)Standard ionization technique for generating reproducible fragmentation patterns.
Ion Source Temp. 230 °COptimizes ionization efficiency and minimizes thermal degradation.
Quadrupole Temp. 150 °CEnsures stable mass analysis.
Electron Energy 70 eVThe standard energy for generating library-searchable mass spectra.
Mass Range 40-300 amuCovers the expected mass range of the parent ion and its fragments.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.

3. Data Analysis:

  • Integrate the chromatographic peak corresponding to the analyte.
  • Examine the mass spectrum and identify the molecular ion cluster.
  • Propose fragmentation pathways based on the observed fragment ions and their relative abundances.
  • Compare the obtained spectrum with library spectra of related compounds for confirmation.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample (e.g., in Dichloromethane) Prep2 Filter if Necessary Prep1->Prep2 GC_Inject Inject into GC Prep2->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize Electron Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Analysis & Detection MS_Ionize->MS_Detect Data_Acquire Acquire Mass Spectrum MS_Detect->Data_Acquire Data_Analyze Analyze Fragmentation Pattern Data_Acquire->Data_Analyze Data_Compare Compare with Isomers/ Library Data Data_Analyze->Data_Compare Data_Report Structural Elucidation Data_Compare->Data_Report

Caption: Workflow for the GC-MS analysis of halogenated pyrimidines.

Conclusion

The confident identification of 4,5-Dichloro-2-ethylpyrimidine via GC-MS is achievable through a systematic approach that combines predictive fragmentation analysis with a robust experimental protocol. By understanding the fundamental principles of mass spectrometry and leveraging comparative data from related structures, researchers can overcome the absence of a direct library match. The methodologies and insights presented in this guide are intended to serve as a valuable resource for scientists engaged in the analysis of novel heterocyclic compounds, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Mass Spectrometry Data Center. Retrieved February 10, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4,5-Dichloro-2-ethylpyrimidine and its 2-Methyl Analog in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final target molecules. Dichloropyrimidines are a cornerstone of heterocyclic chemistry, offering a versatile scaffold for the synthesis of a myriad of biologically active compounds. This guide provides an in-depth comparative analysis of the reactivity of two closely related analogs: 4,5-Dichloro-2-ethylpyrimidine and 4,5-Dichloro-2-methylpyrimidine, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.

Theoretical Framework: Electronic and Steric Influences on Reactivity

The reactivity of halogenated pyrimidines in SNAr reactions is predominantly governed by the electron-deficient nature of the pyrimidine ring, which facilitates the attack of nucleophiles. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, lowering the energy of the LUMO and stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. The substituents on the pyrimidine ring, however, can modulate this inherent reactivity through a combination of electronic and steric effects.

Electronic Effects

Alkyl groups, such as methyl and ethyl, are generally considered to be weakly electron-donating through an inductive effect (+I). This electron-donating nature slightly increases the electron density of the pyrimidine ring, which in turn, deactivates it towards nucleophilic attack compared to an unsubstituted pyrimidine.

When comparing the 2-ethyl and 2-methyl analogs, the ethyl group is a slightly stronger electron-donating group than the methyl group. This is quantified by their respective Hammett (σ) and Taft (σ*) constants, which are empirical measures of the electronic effect of a substituent.

SubstituentHammett Constant (σp)Taft Polar Constant (σ*)
-CH₃ (Methyl)-0.170.00
-CH₂CH₃ (Ethyl)-0.15-0.10

Data sourced from Hansch, C. et al. (1991).[1][2][3]

The more negative σ* value for the ethyl group indicates its greater electron-donating ability compared to the methyl group (which is the reference standard in the Taft scale). Consequently, the 2-ethylpyrimidine derivative is expected to be slightly less reactive towards nucleophiles than the 2-methyl analog due to a less electrophilic pyrimidine core.

Steric Effects

Steric hindrance plays a crucial role in determining the accessibility of the reaction centers to the incoming nucleophile.[4] The C4 and C5 positions, being adjacent to the 2-alkyl group, are susceptible to steric shielding. The Taft steric parameter (Es) provides a quantitative measure of the steric bulk of a substituent.

SubstituentTaft Steric Parameter (Es)
-CH₃ (Methyl)0.00
-CH₂CH₃ (Ethyl)-0.07

Data sourced from Taft, R. W. (1952).[5][6]

The more negative Es value for the ethyl group signifies its greater steric bulk compared to the methyl group.[4][7] This increased steric hindrance is anticipated to further reduce the reaction rate of the 2-ethyl analog, particularly for bulky nucleophiles, by impeding their approach to the C4 and C5 chloro-substituted carbons.

The following diagram illustrates the interplay of these electronic and steric effects on the pyrimidine ring.

G cluster_ethyl 4,5-Dichloro-2-ethylpyrimidine cluster_methyl 4,5-Dichloro-2-methylpyrimidine Et_Effects Ethyl Group (-CH₂CH₃) Et_Electronic Slightly Stronger Electron Donation (+I) (σ* = -0.10) Et_Effects->Et_Electronic Et_Steric Greater Steric Hindrance (Es = -0.07) Et_Effects->Et_Steric Et_Reactivity Decreased Reactivity Et_Electronic->Et_Reactivity Et_Steric->Et_Reactivity Me_Reactivity Increased Reactivity (relative to ethyl) Me_Effects Methyl Group (-CH₃) Me_Electronic Weaker Electron Donation (+I) (σ* = 0.00) Me_Effects->Me_Electronic Me_Steric Lesser Steric Hindrance (Es = 0.00) Me_Effects->Me_Steric Me_Electronic->Me_Reactivity Me_Steric->Me_Reactivity caption Figure 1. Comparison of Electronic and Steric Effects.

Figure 1. Comparison of Electronic and Steric Effects.

Experimental Design for Comparative Reactivity Analysis

To empirically validate the theoretical predictions, a kinetic study is proposed. The reaction of both pyrimidine substrates with a model nucleophile, such as morpholine, will be monitored over time under identical conditions. The rate of disappearance of the starting material and the formation of the mono-substituted product can be quantified using High-Performance Liquid Chromatography (HPLC).

Proposed Reaction Scheme

G cluster_reaction Nucleophilic Aromatic Substitution with Morpholine start Substrate (R = -CH₃ or -CH₂CH₃) pyrimidine pyrimidine plus1 + morpholine Morpholine arrow1 kR (DMF, K₂CO₃, 80°C) product Product plus2 + side_product KCl + KHCO₃ caption Figure 2. Proposed Reaction for Kinetic Study.

Figure 2. Proposed Reaction for Kinetic Study.

Detailed Experimental Protocol

Objective: To determine the relative reaction rates of 4,5-Dichloro-2-ethylpyrimidine and 4,5-Dichloro-2-methylpyrimidine with morpholine.

Materials:

  • 4,5-Dichloro-2-ethylpyrimidine

  • 4,5-Dichloro-2-methylpyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Internal Standard (e.g., Naphthalene)

  • HPLC grade acetonitrile and water

Instrumentation:

  • HPLC system with a UV detector and a C18 column

  • Thermostatically controlled reaction block or oil bath

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of the internal standard (Naphthalene) in DMF.

    • Prepare 0.2 M stock solutions of 4,5-Dichloro-2-ethylpyrimidine and 4,5-Dichloro-2-methylpyrimidine in the internal standard/DMF solution.

    • Prepare a 0.4 M stock solution of morpholine in DMF.

  • Reaction Setup:

    • In two separate, dry reaction vials equipped with stir bars, add 5 mL of the respective pyrimidine stock solution (0.2 M).

    • Add 1.2 equivalents of anhydrous K₂CO₃ to each vial.

    • Place the vials in the pre-heated reaction block at 80°C and allow them to equilibrate for 10 minutes with stirring.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add 5 mL of the pre-warmed morpholine stock solution (0.4 M) to each vial. This will result in initial concentrations of 0.1 M pyrimidine and 0.2 M morpholine.

    • Immediately withdraw a 50 µL aliquot from each reaction mixture (t=0), quench it in 1 mL of a 50:50 acetonitrile/water mixture, and vortex.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes).

    • Analyze the quenched samples by HPLC.

  • HPLC Analysis:

    • Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of acetonitrile and water

      • Flow Rate: 1.0 mL/min

      • Detector: UV at 254 nm

      • Injection Volume: 10 µL

    • Quantification: Create a calibration curve for each starting material and product relative to the internal standard. Calculate the concentration of the starting material at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the pyrimidine substrate (ln[Substrate]) versus time for both reactions.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for the 2-ethyl and 2-methyl analogs to determine their relative reactivity.

The following flowchart outlines the experimental workflow.

G A Prepare Stock Solutions (Pyrimidines, Morpholine, Internal Standard) B Set up Reactions in Parallel (Pyrimidines + K₂CO₃ in DMF) A->B C Equilibrate at 80°C B->C D Initiate Reactions with Morpholine C->D E Sample at Time Intervals (t=0, 15, 30...) D->E F Quench Aliquots (Acetonitrile/Water) E->F G Analyze by HPLC F->G H Quantify Reactant Concentration G->H I Plot ln[Substrate] vs. Time H->I J Determine Rate Constants (k_obs) I->J K Compare Reactivity J->K caption Figure 3. Experimental Workflow for Kinetic Analysis.

Figure 3. Experimental Workflow for Kinetic Analysis.

Predicted Outcome and Discussion

Based on the theoretical principles outlined above, it is hypothesized that the reaction of 4,5-Dichloro-2-methylpyrimidine with morpholine will proceed at a faster rate than that of 4,5-Dichloro-2-ethylpyrimidine.

Expected Results:

CompoundPredicted Relative Rate Constant (k_obs)Rationale
4,5-Dichloro-2-methylpyrimidinek_methylLess electron donation and lower steric hindrance lead to a more electrophilic and accessible pyrimidine ring.
4,5-Dichloro-2-ethylpyrimidinek_ethylGreater electron donation and increased steric bulk deactivate the ring and impede nucleophilic attack.
Comparison k_methyl > k_ethyl The combined electronic and steric effects favor the reactivity of the 2-methyl analog.

The kinetic data obtained from the proposed experiment would provide a quantitative measure of this reactivity difference. A significantly larger rate constant for the 2-methyl analog would confirm the dominant role of electronic deactivation and steric hindrance imparted by the 2-ethyl group in this SNAr reaction.

Synthetic Considerations

The synthesis of both 4,5-dichloro-2-alkylpyrimidines can be achieved through a well-established two-step process: cyclocondensation followed by chlorination.

Synthesis of 4,5-Dichloro-2-methylpyrimidine

A common route involves the condensation of acetamidine hydrochloride with a suitable malonic ester derivative to form 4,6-dihydroxy-2-methylpyrimidine, which is subsequently chlorinated. While the target is a 4,5-dichloro isomer, a similar strategy starting from a 2,3-disubstituted malonate could be envisioned, followed by chlorination. Alternatively, direct synthesis from appropriate precursors is possible. A documented synthesis of a related compound, 4,6-dichloro-2-methylpyrimidine, involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9][10]

Synthesis of 4,5-Dichloro-2-ethylpyrimidine

The synthesis of the 2-ethyl analog would follow a parallel route, starting with propionamidine instead of acetamidine. The subsequent chlorination step would be analogous to that of the 2-methyl derivative.

Conclusion

In the comparative analysis of 4,5-Dichloro-2-ethylpyrimidine and its 2-methyl analog, a confluence of electronic and steric factors points towards a higher reactivity for the 2-methyl derivative in nucleophilic aromatic substitution reactions. The slightly stronger electron-donating character and the greater steric bulk of the ethyl group are expected to decrease the electrophilicity of the pyrimidine ring and hinder the approach of nucleophiles, respectively.

The proposed kinetic study provides a robust framework for the empirical validation of these theoretical predictions. For medicinal chemists and process development scientists, this understanding is paramount. The choice between these two building blocks could significantly influence reaction times, yields, and purification requirements. In scenarios where rapid and efficient substitution is desired, 4,5-Dichloro-2-methylpyrimidine would be the preferred reagent. Conversely, the 2-ethyl analog might be selected to achieve greater selectivity in the presence of multiple reactive sites or to fine-tune the electronic properties of the final molecule. This guide provides the foundational knowledge and a practical experimental design to make an informed decision based on the specific synthetic goals.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Taft, R. W. Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. J. Am. Chem. Soc.1952 , 74 (11), 2729–2732. [Link]

  • Taft, R. W. Concerning the Separation of Polar, Steric, and Resonance Effects in the Reactivity of Organic Compounds. J. Am. Chem. Soc.1952 , 74 (12), 3120–3128. [Link]

  • Slideshare. Steric parameters taft's steric factor (es). [Link]

  • NPTEL. Lecture 18 - LFER for Sterics: The Taft Parameters. [Link]

  • Scribd. Taft equation: Polar substituent constants, σ. [Link]

  • Stenutz, R. Hammett substituent constants. [Link]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Wikipedia. Hammett equation. [Link]

  • MSU Denver. Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]

  • University of Birmingham.
  • Zhou, S. et al. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry2014 , 26, 3559-3561. [Link]

  • Trilleras, J. et al. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank2022 , 2022(3), M1426. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Disposal Guide: 4,5-Dichloro-2-ethylpyrimidine

CAS Number: 1934545-61-5 Formula: C₆H₆Cl₂N₂ Molecular Weight: 177.03 g/mol Executive Summary: Immediate Action Protocol Do NOT dispose of 4,5-Dichloro-2-ethylpyrimidine down the drain or in municipal trash. This compound...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1934545-61-5 Formula: C₆H₆Cl₂N₂ Molecular Weight: 177.03 g/mol

Executive Summary: Immediate Action Protocol

Do NOT dispose of 4,5-Dichloro-2-ethylpyrimidine down the drain or in municipal trash. This compound is a halogenated heterocyclic building block that poses significant environmental and safety risks due to potential hydrolysis and hydrochloric acid (HCl) generation.

Core Disposal Directive: Segregate as Halogenated Organic Waste . The only compliant destruction method is high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the causality of the hazards. Dichloropyrimidines are electrophilic; the chlorine atoms are susceptible to nucleophilic attack, including by water (hydrolysis), which generates corrosive HCl gas and acidic byproducts.

ParameterSpecificationCritical Safety Implication
Physical State Solid (typically)Dust inhalation risk; requires N95/P100 respiratory protection.
Reactivity Moisture SensitiveHydrolysis Risk: Contact with water releases HCl. Do not place in aqueous waste containers without stabilization.
Hazard Class Corrosive / IrritantCauses severe skin burns and eye damage (Category 1B).
Waste Code D002 (Corrosive), HalogenatedMust be segregated from non-halogenated solvents to prevent cross-contamination of fuel-blending streams.

Expert Insight: The stability of the pyrimidine ring requires high energy for destruction. Standard "fuel blending" (used for non-halogenated solvents like acetone) is insufficient. You must specify Destruction Incineration to your waste hauler.

Pre-Disposal Segregation & Packaging

Proper segregation is the first line of defense against unplanned chemical reactions in the waste stream.

A. Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Forbidden: Metal containers (steel/aluminum). The potential evolution of HCl upon hydrolysis will corrode metal, leading to structural failure and leaks.

B. Waste Stream Segregation
  • Solid Waste: Collect pure solid substance, contaminated weigh boats, and heavily soiled gloves in a dedicated "Solid Halogenated Toxic" container.

  • Liquid Waste: If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), dispose of in the "Halogenated Solvent" carboy.

    • Critical: Do NOT mix with aqueous basic waste (e.g., NaOH solutions).[1] The exothermic hydrolysis reaction can pressurize the container.

Disposal Decision Workflow

The following logic flow ensures you select the correct disposal path based on the physical state and concentration of the material.

DisposalWorkflow Start Waste Generation: 4,5-Dichloro-2-ethylpyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Pure Substance/Debris Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidAction Segregate into 'Solid Toxic/Halogenated' Container Solid->SolidAction LiquidCheck Is Solvent Halogenated? Liquid->LiquidCheck FinalDest Final Disposal: High-Temp Incineration (Rotary Kiln) SolidAction->FinalDest HaloSolvent Stream: Halogenated Organic (DCM, Chloroform) LiquidCheck->HaloSolvent Yes NonHaloSolvent Stream: Non-Halogenated (Acetone, MeOH) LiquidCheck->NonHaloSolvent No HaloSolvent->FinalDest Correction CRITICAL: Classify entire mixture as HALOGENATED due to solute NonHaloSolvent->Correction Correction->HaloSolvent

Figure 1: Decision logic for segregating 4,5-Dichloro-2-ethylpyrimidine waste streams. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.

Step-by-Step Disposal Protocols
Protocol A: Solid Reagent Disposal (Lab Pack)

Objective: Safe containment of pure substance or spill debris.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is present, use a fume hood or N95 respirator.

  • Container: Use a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4,5-Dichloro-2-ethylpyrimidine, Solid Debris"

    • Hazards: Check "Toxic" and "Corrosive".[2]

  • Storage: Screw the lid tight. Store in a cool, dry area away from oxidizers and moisture until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Preventing cross-contamination of non-halogenated streams.

  • Identification: Even if the solvent is Ethanol or Ethyl Acetate, the presence of 4,5-Dichloro-2-ethylpyrimidine mandates the Halogenated waste stream.

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy using a funnel.

  • Rinsing: Triple rinse the original flask with a small amount of acetone or DCM. Add these rinsates to the same halogenated waste carboy.

    • Why? This ensures the empty glass is legally "RCRA Empty" and can be washed/disposed of as glass.

Protocol C: Emergency Spill Cleanup

Objective: Containment without generating toxic gas.

  • Evacuate: If the spill is large (>50g) or outside a hood, evacuate the immediate area.

  • Do NOT use Water: Water will hydrolyze the compound, releasing HCl fumes.

  • Absorb: Cover the spill with a dry, non-combustible absorbent (Vermiculite or Dry Sand).

  • Sweep: Using a plastic dustpan (non-sparking), sweep the absorbent/chemical mixture into a disposable container.

  • Clean Surface: Once the bulk solid is removed, wipe the surface with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution to neutralize trace residues. Discard towels as solid hazardous waste.

Final Destruction Mechanism

To build trust with your Environmental Health & Safety (EHS) team, understand where the waste goes.

  • Method: Rotary Kiln Incineration.

  • Conditions: Temperatures >1100°C (2000°F).

  • Process:

    • The pyrimidine ring is thermally oxidized.

    • Chlorine atoms are converted to HCl gas.

    • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH spray) to neutralize the HCl into harmless NaCl (salt) before release.

  • Verification: Ensure your waste manifest lists "Incineration" code (often H040 or similar depending on jurisdiction).

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 10, 2026, from [Link]

  • PubChem. (2025).[3][4][5] 2,4-Dichloro-5-ethylpyrimidine (Isomer Analog Safety Data). National Library of Medicine. Retrieved February 10, 2026, from [Link]

  • Princeton University EHS. (2023). Waste Disposal by Chemical Type: Halogenated Solvents. Retrieved February 10, 2026, from [Link]

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